2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDPVIGRGSRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Azidomethyl)-5-chloro-1,3-benzoxazole: Synthesis, Properties, and Applications
Introduction
The benzoxazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The aromatic, bicyclic system of benzoxazole serves as a versatile template for designing novel therapeutic agents, acting as a structural bioisostere for natural nucleotides like adenine and guanine, which allows for favorable interactions with biological macromolecules.[2][6]
This guide focuses on a specific, functionally rich derivative: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole . This molecule is of particular interest to researchers in drug development and chemical biology due to the unique combination of its structural features. The 5-chloro substituent modifies the electronic properties of the aromatic system, a common strategy to enhance biological potency.[7] The 2-azidomethyl group is a high-energy moiety that serves as a powerful synthetic handle, most notably for engaging in bioorthogonal "click chemistry" reactions. This dual functionality makes the compound a valuable intermediate for synthesizing more complex molecules and a potent tool for creating chemical probes for target identification and validation.
This document provides a comprehensive overview of the synthesis, characterization, chemical properties, and potential applications of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, designed to equip researchers and scientists with the necessary knowledge for its effective utilization.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole are derived from its unique assembly of a benzoxazole core, a chloro substituent, and an azidomethyl group.
Caption: Chemical structure of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅ClN₄O | Calculated |
| Molecular Weight | 208.61 g/mol | Calculated |
| IUPAC Name | 2-(Azidomethyl)-5-chloro-1,3-benzoxazole | IUPAC Nomenclature |
| Physical State | Expected to be a solid at room temperature. | Inferred from similar structures |
| Solubility | Likely soluble in polar organic solvents (DMF, DMSO, Acetone, Methanol).[6] | Inferred from synthetic protocols |
| Stability | Aromaticity confers stability to the core. The azide group is high-energy and sensitive to heat and certain metals. | Chemical Principles |
Synthesis and Purification
The synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole is most logically achieved via a two-step process starting from 2-amino-4-chlorophenol. This pathway involves the initial formation of a 2-chloromethyl benzoxazole intermediate, followed by nucleophilic substitution with an azide salt.
Caption: Two-step synthetic workflow for 2-(Azidomethyl)-5-chloro-1,3-benzoxazole.
Step 1: Synthesis of 2-(Chloromethyl)-5-chloro-1,3-benzoxazole (Intermediate)
Causality: This step relies on the well-established Phillips condensation method for benzoxazole synthesis.[8] The nucleophilic amino group of 2-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of chloroacetic acid. The resulting amide intermediate undergoes an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the stable aromatic benzoxazole ring. This reaction is analogous to the synthesis of similar 2-(chloromethyl) benzazoles.[9][10]
Protocol:
-
To a reaction vessel, add 2-amino-4-chlorophenol (1.0 eq) and chloroacetic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst.
-
Heat the mixture with stirring at 120-140 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (Final Product)
Causality: This is a classic Sₙ2 nucleophilic substitution reaction. The highly nucleophilic azide ion (N₃⁻) from sodium azide attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.[11] A polar aprotic solvent like DMF is often chosen to effectively dissolve both the organic substrate and the inorganic azide salt, facilitating the reaction.[6]
Protocol:
-
Dissolve the intermediate, 2-(Chloromethyl)-5-chloro-1,3-benzoxazole (1.0 eq), in a suitable solvent such as DMF or aqueous methanol.[6][11]
-
Add sodium azide (NaN₃) (1.2-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product using silica gel column chromatography, typically with a hexane-ethyl acetate gradient, to yield the pure 2-(Azidomethyl)-5-chloro-1,3-benzoxazole.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The expected data, based on known values for similar benzoxazole derivatives, are summarized below.[5][9][10]
| Technique | Expected Observations |
| ¹H-NMR | - Aromatic Protons (3H): Multiplets in the range of δ 7.0-8.0 ppm. - Methylene Protons (-CH₂-N₃) (2H): A sharp singlet expected around δ 4.5-5.0 ppm. |
| ¹³C-NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm region. - Benzoxazole C2 Carbon: Signal around δ 160-165 ppm. - Methylene Carbon (-CH₂-): Signal around δ 50-55 ppm. |
| IR (Infrared) | - Azide (N₃) Asymmetric Stretch: A strong, sharp, and highly characteristic absorption band around 2100 cm⁻¹ . - C=N Stretch: Absorption in the 1630-1650 cm⁻¹ region. - Aromatic C-H Stretch: Above 3000 cm⁻¹. - C-O-C Stretch: Around 1250 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z ≈ 208 (for ³⁵Cl) and 210 (for ³⁷Cl) in a ~3:1 ratio. - Fragmentation: A prominent fragment corresponding to the loss of N₂ (28 Da) from the azide group is expected. |
Chemical Reactivity and Mechanistic Insights
The utility of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole stems from the distinct reactivity of its functional groups.
The Azidomethyl Group: A Gateway to Click Chemistry
The primary and most valuable reaction of the terminal azide is the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable 1,2,3-triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is the cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.
Caption: Reaction schematic for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This reaction allows the benzoxazole core to be covalently linked to other molecules, such as fluorescent dyes, affinity tags, peptides, or drug fragments, with high precision.
The Benzoxazole Core and 5-Chloro Substituent
The benzoxazole ring itself is aromatic and relatively stable.[12] The 5-chloro group acts as a deactivating, ortho, para-directing substituent for any further electrophilic aromatic substitution reactions. More importantly, in the context of drug design, the chlorine atom can engage in halogen bonding and occupy hydrophobic pockets in enzyme active sites, often leading to enhanced binding affinity and improved pharmacological activity.[7]
Potential Applications in Research and Drug Development
The unique structural attributes of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole position it as a valuable tool in several research domains.
-
Antimicrobial Drug Discovery : The benzoxazole scaffold is a well-documented pharmacophore for antibacterial and antifungal agents.[7][13] This compound is an excellent candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The 5-chloro substitution is a feature known to contribute to antimicrobial potency in related heterocyclic systems.[7][14]
-
Chemical Biology and Probe Development : As a bioorthogonal chemical reporter, the azide group allows this molecule to be used in advanced chemical biology workflows. It can be incorporated into a biological system, and subsequent "clicking" with an alkyne-modified fluorescent dye or biotin tag can be used for:
-
Activity-Based Protein Profiling (ABPP): To identify the protein targets of the benzoxazole core.
-
Cellular Imaging: To visualize the localization of the compound within cells.
-
-
Fragment-Based Drug Discovery (FBDD) and Lead Optimization : The molecule can be used as a starting fragment or as a versatile intermediate in a lead optimization campaign. The triazole linkage formed via click chemistry is not just a linker but is often considered a beneficial pharmacophore itself, improving properties like metabolic stability and target engagement.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety protocols when handling this compound.
-
Azide Hazard : Organic azides are high-energy compounds and can be potentially explosive. Avoid exposure to excessive heat, shock, or friction. Do not use metal spatulas for transfer. Reactions should be conducted behind a safety shield.
-
General Precautions : Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Modiya, C. S., & Patel, H. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]
-
Modiya, C. S., & Patel, H. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one. ScienceOpen. [Link]
-
Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. ResearchGate. (2025). [Link]
-
Balaswamy, G., Pradeep, P., Srinivas, K., & Rajakomuraiah, T. (2012). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals. [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 93. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. (2022). [Link]
-
el-Shaaer, H. M., et al. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. Pharmazie, 52(8), 585-589. [Link]
-
5-Chloro-1,3-benzoxazol-7-amine. MySkinRecipes. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022). [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. SpringerLink. (2018). [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. (2011). [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (2022). [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Research Online. (2021). [Link]
-
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. (2016). [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. ResearchGate. (2022). [Link]
-
Benzoxazole. Wikipedia. [Link]
-
Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. (2025). [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
2-Chloro-5-methyl-1,3-benzoxazole. PubChem. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate. (2019). [Link]
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2-(Azidomethyl)-5-chloro-1,3-benzoxazole CAS number and molecular weight
Executive Summary
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and chemical biology. Characterized by a reactive azide moiety attached to the C2 position of a 5-chlorobenzoxazole core, this compound serves as a "click-ready" scaffold. It enables the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), linking the pharmacologically active benzoxazole motif to diverse biological targets.
This guide details the physicochemical properties, validated synthesis protocols, safety thresholds regarding its nitrogen content, and its application in high-throughput medicinal chemistry.
Physicochemical Specifications
The following data establishes the identity and physical constants of the compound.
| Property | Specification |
| Chemical Name | 2-(Azidomethyl)-5-chloro-1,3-benzoxazole |
| CAS Number | 1158301-21-3 |
| Molecular Weight | 208.61 g/mol |
| Molecular Formula | |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DMSO, DMF, |
| SMILES | Clc1cc2nc(CN=[N+]=[N-])oc2cc1 |
| C/N Ratio | 2.0 (High Energy / Potentially Explosive) |
Synthesis & Production Architecture
The synthesis of 2-(azidomethyl)-5-chloro-1,3-benzoxazole is a two-stage workflow designed to minimize the handling of the hazardous azide intermediate. The protocol begins with the cyclization of 2-amino-4-chlorophenol, followed by a nucleophilic substitution.
Reaction Pathway Diagram[2]
Figure 1: Synthetic route from commercially available aminophenols to the target azide via a chloromethyl intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Precursor (5-Chloro-2-(chloromethyl)-1,3-benzoxazole)
-
Reagents: 2-Amino-4-chlorophenol (1.0 eq), 2-chloro-1,1,1-trimethoxyethane (1.2 eq).
-
Conditions: Reflux in ethanol or toluene with catalytic p-TsOH.
-
Mechanism: Condensation followed by cyclodehydration forms the benzoxazole ring. The chloromethyl group remains intact.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product (CAS 63842-22-8) is isolated as a white crystalline solid.
Step 2: Azidation (
-
Safety Pre-check: Ensure blast shield is in place. Do not use halogenated solvents (e.g., DCM) with sodium azide to avoid forming explosive di-azidomethane.[1]
-
Procedure:
-
Dissolve 5-chloro-2-(chloromethyl)-1,3-benzoxazole (1.0 eq) in DMSO (0.5 M concentration).
-
Add Sodium Azide (
, 1.2 eq) carefully at room temperature. -
Stir at ambient temperature for 4–6 hours. Note: Heating is generally unnecessary and increases risk.
-
Workup: Dilute with ice-cold water and extract with Ethyl Acetate. Wash organic layer with water (3x) to remove residual
and DMSO. Dry over and concentrate under reduced pressure at < 30°C.
-
-
Yield: Typically 85–95%.
Safety Protocols: The C/N Ratio Rule[3]
Working with organic azides requires strict adherence to safety metrics.[1][2][3][4][5] The stability of an organic azide is roughly determined by the ratio of Carbon atoms to Nitrogen atoms.[1]
For 2-(Azidomethyl)-5-chloro-1,3-benzoxazole :
-
Carbon (
) = 8 -
Oxygen (
) = 1 -
Nitrogen (
) = 4 (1 in ring, 3 in azide) -
Ratio = (8 + 1) / 4 = 2.25
Risk Assessment:
A ratio
-
Storage: Store at -20°C in the dark.
-
Handling: Never distill or rotary evaporate to total dryness if the bath temperature exceeds 30°C.
-
Reaction Scale: Limit synthesis to < 1 gram batches.
Application Framework: "Click" Chemistry[6][7][8]
The primary utility of this compound is as a "Clickable" warhead. It reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, a privileged scaffold in medicinal chemistry known for bioisosterism to amide bonds.
CuAAC Catalytic Cycle
Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle utilizing the benzoxazole azide.
Pharmacophore Generation
By reacting 2-(azidomethyl)-5-chloro-1,3-benzoxazole with various alkynes, researchers can generate libraries of:
-
Antimicrobials: Benzoxazoles are known DNA gyrase inhibitors; the triazole linker improves solubility and binding affinity.
-
Fluorescent Probes: The benzoxazole core is fluorogenic. "Clicking" it onto biomolecules allows for cellular imaging.
References
-
Sigma-Aldrich. (n.d.). 2-(Azidomethyl)-5-chloro-1,3-benzoxazole Product Specification. Retrieved from
-
PubChem. (2025).[6] 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Brummond, K. M., et al. (2013). Safe Handling of Azides in the Laboratory. University of Pittsburgh Safety Manual. Retrieved from [Link]
-
Johansson, J. R., et al. (2011). Sequential One-Pot Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Journal of Organic Chemistry. Retrieved from [Link]
-
Baumann, M., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Profile of Azidomethyl Benzoxazoles in Organic Synthesis
Executive Summary
2-(Azidomethyl)benzoxazole represents a high-value pharmacophore precursor in modern medicinal chemistry. It serves as a bifunctional linchpin, combining the privileged benzoxazole scaffold—known for its affinity to various biological targets (e.g., kinases, topoisomerases)—with a reactive azide handle.[1] This azide moiety enables rapid diversification via "Click" chemistry (CuAAC) or Staudinger ligation, facilitating the synthesis of fragment-based drug libraries.
This technical guide details the synthesis, reactivity profile, and safety protocols for this scaffold, designed for researchers requiring high-fidelity chemical biology tools.[1]
Structural Properties & Synthetic Access[2][3]
Structural Logic
The 2-(azidomethyl)benzoxazole molecule consists of a benzoxazole core linked to an azide group via a methylene spacer.
-
Electronic Environment: The benzoxazole ring is electron-deficient (π-deficient). The C-2 position is particularly electrophilic; however, the methylene spacer insulates the azide from direct conjugation. Consequently, the azide behaves similarly to a benzyl azide but with enhanced acidity at the methylene position due to the electron-withdrawing nature of the benzoxazole.
-
Safety Metrics: While organic azides can be energetic, the benzoxazole core adds significant molecular weight and carbon content, generally keeping the (C+O)/N ratio > 3, which stabilizes the molecule relative to smaller aliphatic azides.[1]
Synthesis Workflow
The most robust route involves the heterocyclization of 2-aminophenol followed by nucleophilic substitution.
Step 1: Construction of the 2-(Chloromethyl)benzoxazole Core Reaction of 2-aminophenol with chloroacetyl chloride or chloroacetic acid under acidic conditions (Phillips condensation) yields the chloromethyl intermediate.
Step 2: Nucleophilic Azidation
The chloride is displaced by the azide ion (
DOT Diagram: Synthesis Pathway
Figure 1: Step-wise synthesis of 2-(azidomethyl)benzoxazole via chloromethyl intermediate.
Reactivity Profile
The reactivity of 2-(azidomethyl)benzoxazole is dominated by the azide group, but the benzoxazole ring influences the stability and solubility of the system.
The "Click" Handle (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary utility of this scaffold.[2] It reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[1][2]
-
Mechanism: The benzoxazole moiety does not interfere with the copper catalytic cycle. The reaction proceeds via a copper-acetylide intermediate.
-
Bioisosterism: The resulting triazole ring mimics a peptide bond (trans-amide bioisostere), linking the benzoxazole pharmacophore to other chemical space (e.g., sugars, amino acids, other heterocycles).[1]
DOT Diagram: CuAAC Mechanism
Figure 2: Mechanistic flow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Staudinger Ligation & Reduction
-
Reduction to Amine: Reaction with triphenylphosphine (
) followed by hydrolysis yields 2-(aminomethyl)benzoxazole. This is a mild alternative to catalytic hydrogenation, which might reduce the benzoxazole ring or cleave the C-O bond under harsh conditions.[1] -
Ligation: In the presence of an ester trap, the Staudinger reaction can be used to form an amide bond directly, useful for bioconjugation.[1]
Methylene C-H Acidity
The protons on the methylene bridge (
-
Implication: Strong bases (e.g., NaH, LDA) can deprotonate this position, potentially leading to side reactions or allowing for alkylation if the azide survives.[1] However, in standard "Click" conditions (aqueous/organic mild base), this is negligible.[1]
Experimental Protocols
Protocol A: Synthesis of 2-(Azidomethyl)benzoxazole
This protocol assumes the starting material 2-(chloromethyl)benzoxazole is available or synthesized via standard Phillips condensation.
Reagents:
-
2-(Chloromethyl)benzoxazole (1.0 eq)
-
Sodium Azide (
) (1.5 eq)[1] -
DMF (Dimethylformamide) or Acetone/Water (3:1)[1]
-
Ethyl Acetate (for extraction)[1]
Procedure:
-
Safety Check: Ensure all glassware is free of heavy metals to prevent heavy metal azide formation. Work behind a blast shield.
-
Dissolution: Dissolve 2-(chloromethyl)benzoxazole (10 mmol) in DMF (20 mL).
-
Azidation: Add sodium azide (15 mmol, 0.98 g) carefully to the solution.
-
Reaction: Stir the mixture at 60°C for 4 hours . Monitor by TLC (eluent: Hexane/EtOAc 4:1).[1] The starting chloride (
) should disappear, replaced by the azide ( , often very close, stain with ninhydrin or UV).[1] -
Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (bath temp < 40°C). -
Yield: Expect 85-95% yield of a pale yellow oil or low-melting solid.
Protocol B: General CuAAC "Click" Reaction
Reagents:
-
2-(Azidomethyl)benzoxazole (1.0 eq)
-
Terminal Alkyne (1.0 eq)[1]
- (10 mol%)[1]
-
Sodium Ascorbate (20 mol%)[1]
-
Solvent: t-BuOH/Water (1:1)
Procedure:
-
Suspend the azide and alkyne in the solvent mixture.
-
Add the sodium ascorbate followed by the copper sulfate.
-
Stir vigorously at room temperature for 6–12 hours.
-
The product often precipitates out. Filter and wash with water. If soluble, extract with dichloromethane.[1]
Quantitative Data Summary
| Reaction Type | Reagents | Typical Yield | Selectivity | Notes |
| Nucleophilic Substitution | 90-95% | High | ||
| CuAAC (Click) | Alkyne, Cu(I) | 80-95% | 1,4-Regioisomer | 1,5-isomer not observed with Cu catalyst.[1] |
| Staudinger Reduction | 75-85% | - | Yields primary amine; | |
| Thermal Cycloaddition | Alkyne, | 40-60% | Mixed (1,4 & 1,[1]5) | Requires high temp; less safe. |
Safety & Handling
-
Azide Stability: While 2-(azidomethyl)benzoxazole is relatively stable due to the aromatic core, never distill azides to dryness or heat above 100°C.
-
Waste Disposal: Quench unreacted azide solutions with dilute sodium nitrite (
) and sulfuric acid to decompose to and nitrogen oxides before disposal. -
Compatibility: Avoid using halogenated solvents (DCM, chloroform) with sodium azide for prolonged periods to prevent formation of diazidomethane (highly explosive).[1]
References
-
Synthesis of Benzimidazole-Triazole Hybrids as Antimicrobial Agents. MDPI. Available at: [Link][1]
-
Recent advances in triazole synthesis via click chemistry. PubMed. Available at: [Link]
-
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link][1]
-
One-pot nucleophilic substitution–double click reactions. Beilstein Journal of Organic Chemistry. Available at: [Link][1]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition. MDPI. Available at: [Link][1][3]
Sources
The Azidomethyl Benzoxazole Core: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide for Researchers and Medicinal Chemists
Introduction: The Strategic Value of the Benzoxazole Scaffold
The benzoxazole framework, an aromatic bicyclic system composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the hydrogen bond accepting capabilities of its nitrogen and oxygen atoms, allows for high-affinity interactions with a multitude of biological targets. This has led to the development of numerous benzoxazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic functionalization of the benzoxazole core is therefore a cornerstone of many drug discovery programs. Among the various functionalization strategies, the introduction of an azidomethyl group at the 2-position, creating 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, transforms this privileged scaffold into a highly versatile building block for combinatorial chemistry and the rapid assembly of novel molecular entities. The 5-chloro substituent is of particular interest, as halogenation at this position has been shown to positively contribute to the biological activity of benzoxazole derivatives, particularly in the realm of anticancer research.
This guide provides an in-depth review of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole as a key intermediate in drug discovery, focusing on its synthesis and its application in creating novel therapeutic candidates through bioorthogonal "click" chemistry.
Core Synthesis and Functionalization
The synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole is a strategic process designed to install a highly reactive azide handle onto the stable benzoxazole core. This process typically involves a two-step sequence starting from readily available precursors. The workflow leverages established heterocyclic chemistry principles to first construct the benzoxazole ring and then introduce the azide functionality.
Experimental Protocol: Synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Step 1: Synthesis of 5-chloro-2-(chloromethyl)-1,3-benzoxazole
The initial step involves the condensation of 2-amino-4-chlorophenol with chloroacetic acid. This reaction forms the benzoxazole ring system with a chloromethyl group at the 2-position, primed for subsequent nucleophilic substitution.
-
Reagents: 2-amino-4-chlorophenol, Chloroacetic acid, Polyphosphoric acid (PPA) or another suitable dehydrating agent/acid catalyst.
-
Procedure:
-
Combine equimolar amounts of 2-amino-4-chlorophenol and chloroacetic acid in a reaction vessel.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the mixture, typically at a temperature range of 140-160°C, for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-chloro-2-(chloromethyl)-1,3-benzoxazole.
-
Step 2: Azide Installation
The second step is a nucleophilic substitution where the chloride of the chloromethyl group is displaced by an azide ion. This is a standard and efficient transformation.
-
Reagents: 5-chloro-2-(chloromethyl)-1,3-benzoxazole, Sodium azide (NaN₃), a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone.
-
Procedure:
-
Dissolve 5-chloro-2-(chloromethyl)-1,3-benzoxazole in the chosen solvent in a round-bottom flask.
-
Add a slight excess (e.g., 1.2 equivalents) of sodium azide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any residual sodium azide and solvent, and dry under vacuum.
-
The resulting solid is 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, which can often be used in the next step without further purification.
-
Application in Drug Discovery via Click Chemistry
The true utility of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole in drug discovery lies in the reactivity of its azide group, which serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry".[4] This reaction allows for the efficient and regioselective covalent linking of the benzoxazole scaffold to a diverse range of molecules bearing a terminal alkyne.[4] The resulting 1,4-disubstituted 1,2,3-triazole linker is not merely a passive spacer; it is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of the final conjugate.[4]
Case Study: Development of Novel Anti-Tuberculosis Agents
A compelling application of this strategy is in the development of novel inhibitors against Mycobacterium tuberculosis (Mtb). A recent study focused on creating hybrids of benzoxazole and 1,2,3-triazole to target DprE1, a crucial enzyme in the Mtb cell wall biosynthesis pathway.[1] While the study did not use the exact 5-chloro derivative, it provides a powerful blueprint for its application.
Experimental Workflow: Synthesis of Benzoxazole-Triazole Hybrids
The general workflow involves the CuAAC reaction between a benzoxazole azide and various terminal alkynes, leading to a library of hybrid molecules for biological screening.
-
General Protocol for CuAAC Reaction: [1]
-
Dissolve the terminal alkyne derivative and 2-(Azidomethyl)-5-chloro-1,3-benzoxazole in a solvent mixture, such as Dimethylformamide (DMF) and water.
-
To this solution, add the copper(I) catalyst. This is often generated in situ by adding copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at ambient temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation in water, followed by filtration and purification (e.g., column chromatography or recrystallization).
-
Data Presentation and Structure-Activity Relationship (SAR)
The power of using a versatile building block like 2-(Azidomethyl)-5-chloro-1,3-benzoxazole is fully realized when a library of derivatives is synthesized and screened, allowing for the elucidation of structure-activity relationships (SAR). The study on DprE1 inhibitors provides an excellent example of this process.[1] A series of 1,2,3-triazole-benzoxazole hybrids were synthesized and evaluated for their ability to inhibit the DprE1 enzyme and their minimum inhibitory concentration (MIC) against the Mtb H₃₇Rv strain.
Table 1: Biological Activity of Benzoxazole-Triazole Hybrids as DprE1 Inhibitors
| Compound ID | R-Group on Triazole Ring | DprE1 Inhibition IC₅₀ (µM)[1] | Anti-Mtb MIC (µg/mL)[1] |
| BOK-2 | Acetoacetanilide-derived | 2.2 ± 0.1 | 1.8 |
| BOK-3 | Acetoacetanilide-derived | 3.0 ± 0.6 | 2.4 |
| TCA-1 | Standard Drug (Control) | 3.0 ± 0.2 | - |
Note: Data is adapted from a study on related benzoxazole-triazole hybrids. The specific activity of the 5-chloro derivatives would require experimental validation but is expected to follow similar SAR trends.
Field-Proven Insights: Causality and SAR Analysis
The analysis of the biological data from the synthesized library provides critical insights into the molecular features required for potent activity.
-
Expertise & Experience: The decision to hybridize the benzoxazole and 1,2,3-triazole scaffolds is a rational design choice based on the known biological activities of both heterocycles.[1] The introduction of an amide-containing moiety (the acetoacetanilide group in compounds BOK-2 and BOK-3) was hypothesized to improve interactions with the enzyme's active site.[1]
-
Trustworthiness (Self-Validating System): The results validate this hypothesis. The data in Table 1 clearly shows that the synthesized hybrids (BOK-2 and BOK-3) exhibit potent inhibitory activity against the DprE1 enzyme, with IC₅₀ values comparable or superior to the standard inhibitor, TCA-1.[1] This is coupled with significant whole-cell activity against Mtb, demonstrating that the enzymatic inhibition translates to antibacterial efficacy.[1]
-
Authoritative Grounding: SAR analysis from the broader set of compounds synthesized in the reference study indicated that the presence of the amide moiety was crucial for improved antimycobacterial activity.[1] Computational docking studies further supported these findings, revealing that the hybrid molecules fit well within the DprE1 binding pocket, with the benzoxazole core occupying a hydrophobic cavity and the triazole-linked side chain forming key interactions with the enzyme.[1] The 5-chloro substituent on the benzoxazole ring would be expected to enhance hydrophobic interactions within this pocket, potentially increasing potency.
Conclusion
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is a high-value chemical tool for drug discovery. It combines the pharmacologically significant, structurally rigid benzoxazole core with the versatile reactivity of an azide group. This combination makes it an ideal starting point for generating large, diverse libraries of novel compounds via click chemistry. The demonstrated success of related benzoxazole-triazole hybrids as potent anti-tuberculosis agents underscores the immense potential of this scaffold. By leveraging this building block, researchers can rapidly explore chemical space, develop robust structure-activity relationships, and accelerate the identification of new lead compounds for a wide range of therapeutic targets.
References
-
Jadhav, S. B., et al. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403744. [Link]
-
Goyal, D., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 148, 107538. [Link]
-
Patel, P. D., & Patel, M. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Journal of Chemistry, 2013, 1-9. [Link]
-
Kaya, K., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. Journal of Molecular Structure, 1229, 129842. [Link]
-
Özdemir, A., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(6), 555-568. [Link]
-
Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Al-Otaibi, A. M., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 27(19), 6524. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][4][5]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1459. [Link]
-
Long, T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 747425. [Link]
-
Belskaya, N. P., et al. (2019). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Pharmacia, 66(3), 125-131. [Link]
-
Seliem, I. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16301. [Link]
-
Daflon-Yunes, N., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]
-
Sirion, U., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 11(52), 32909-32921. [Link]
-
Chen, J., et al. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 79(10), 4539-4546. [Link]
-
Balaswamy, G., et al. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. [Link]
Sources
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- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Determination and Thermodynamic Modeling of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole in Polar Solvents
An In-Depth Technical Guide
Executive Summary
The precise solubility profile of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (CAS 1158301-21-3) is a critical parameter in pharmaceutical process development, particularly for "click chemistry" applications where the azide moiety serves as a reactive handle.
This guide addresses the physicochemical challenges of this intermediate. Due to the C/N ratio of ~2.25 (below the safety threshold of 3), this compound poses a potential deflagration risk if allowed to crystallize uncontrollably or concentrate to dryness. Therefore, maintaining the compound in solution during processing is not merely a yield optimization issue but a process safety requirement .
This whitepaper details the experimental protocols for determining solubility using the Laser Monitoring Observation Technique , provides the thermodynamic framework for modeling the data (Modified Apelblat Equation), and analyzes solvent suitability based on polarity and safety.
Compound Profile & Safety Assessment
Before initiating solubility studies, the researcher must understand the structural implications on solubility and safety.
| Property | Value / Description |
| Chemical Structure | 2-(Azidomethyl)-5-chloro-1,3-benzoxazole |
| Molecular Formula | |
| Molecular Weight | 208.60 g/mol |
| Lipophilicity (LogP) | ~2.5 (Estimated) – Moderate lipophilicity due to the chloro-benzoxazole core. |
| Safety Classification | High Energy Intermediate . The ratio |
Solubility Implication: The 5-chloro substitution increases hydrophobicity, reducing solubility in water and requiring organic polar solvents (e.g., Acetone, Acetonitrile) for effective processing.
Experimental Methodology: Laser Monitoring Technique
To generate high-accuracy solubility data (mole fraction
Principle
The solubility is determined by observing the disappearance of the solid phase (turbidity to clarity transition) in a mixture of known composition as temperature increases.
Detailed Protocol
Equipment Required:
-
Jacketed glass vessel (50 mL) with magnetic stirring.
-
Programmable thermostat (Accuracy
K). -
Laser transmissometer (e.g., He-Ne laser, 632.8 nm).
-
Photo-detector connected to a data logger.
Step-by-Step Workflow:
-
Preparation: Accurately weigh the solute (
) and solvent ( ) using an analytical balance ( g). -
Loading: Place the mixture in the jacketed vessel. Ensure the solid is fully dispersed (suspension).
-
Equilibration: Set the starting temperature 5 K below the expected dissolution point. Stir at 400 rpm.
-
Heating Ramp: Increase temperature slowly (0.2 K/min).
-
Detection: Monitor the laser intensity (
).-
Suspension: Scattering is high;
is low. -
Dissolution Point: Solid disappears;
rises sharply to a plateau.
-
-
Validation: Repeat the measurement 3 times for each mole fraction.
Workflow Visualization
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Thermodynamic Modeling & Data Analysis
Once experimental data points
The Modified Apelblat Equation
This is the industry standard for correlating solubility of benzoxazole derivatives in polar solvents.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived via non-linear regression.
Interpretation of Parameters:
-
B: Reflects the enthalpy of solution.[1] A negative
indicates an endothermic process (solubility increases with T). -
C: Accounts for the temperature dependence of the enthalpy.
Thermodynamic Functions
From the Apelblat parameters, the apparent thermodynamic properties of dissolution are calculated:
-
Enthalpy of Solution (
):-
Expectation: Positive (Endothermic). The lattice energy of the crystal must be overcome.
-
-
Entropy of Solution (
):-
Expectation: Positive. Disorder increases as the crystal breaks down into the solvent.
-
-
Gibbs Free Energy (
):
Analysis Logic Diagram
Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.
Solvent Selection Guide (Polar Solvents)
Based on structural analogs (e.g., 5-chloro-benzoxazole, benzotriazole), the expected solubility behavior for 2-(Azidomethyl)-5-chloro-1,3-benzoxazole is detailed below.
Solubility Order Prediction:
| Solvent | Polarity | Suitability | Rationale |
| Acetone | Aprotic, Polar | High | Excellent interaction with the benzoxazole core; no hydrogen bond donation to interfere with the azide. |
| Acetonitrile | Aprotic, Polar | High | Good solubility; commonly used in azide substitution reactions. |
| Ethanol | Protic, Polar | Medium | "Green" solvent choice. Solubility will be lower than acetone due to the hydrophobic chloro-group. |
| Methanol | Protic, Polar | Medium | Often shows higher solubility than ethanol for smaller molecules, but the chloro-substituent may reduce affinity. |
| Water | Protic, Highly Polar | Very Low | Poor solvent. Use only as an anti-solvent for crystallization. |
References
-
Jouyban, A., & Acree Jr, W. E. (2024). Solubility of Pharmaceutical Solids. In Physicochemical Properties of Pharmaceutical Solids. Link
-
Wang, J., et al. (2016). "Thermodynamic analysis of the solubility of econazole nitrate in pure organic solvents." Journal of Chemical & Engineering Data. Link (Provides the validation for the Apelblat model on similar benzoxazole/imidazole derivatives).
-
Sha, F., et al. (2018). "Solubility and thermodynamic properties of benzotriazole in different pure solvents." Journal of Chemical & Engineering Data. Link (Analogous structural core behavior).
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link (Safety grounding for C/N ratio analysis).
Sources
Methodological & Application
Click chemistry protocols using 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Application Note: Precision Click Chemistry with 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Executive Summary
This guide details the protocols for utilizing 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (CAS 1158301-21-3), a bifunctional building block that merges the pharmacologically active benzoxazole scaffold with the chemoselective utility of an azide handle.
The benzoxazole moiety is a privileged structure in medicinal chemistry, frequently associated with antimicrobial, antiviral, and anticancer activities due to its resemblance to nucleobases and histidine. The 5-chloro substituent enhances lipophilicity and metabolic stability, while the 2-azidomethyl group serves as a "click-ready" warhead for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This document provides a self-validating workflow covering the de novo synthesis of the reagent (due to limited commercial availability) and its subsequent conjugation to alkyne-tagged biological or pharmacological targets.
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | 2-(Azidomethyl)-5-chloro-1,3-benzoxazole |
| CAS Number | 1158301-21-3 |
| Molecular Formula | C₈H₅ClN₄O |
| Molecular Weight | 208.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| Stability | Store at -20°C, protected from light. Avoid metal spatulas (trace metal sensitivity). |
⚠️ CRITICAL SAFETY WARNING:
-
Azide Hazards: While the C/N ratio (8:4 = 2) suggests this molecule is relatively stable compared to smaller azides, all organic azides are potentially explosive. Never concentrate reaction mixtures to dryness if the temperature exceeds 40°C. Use a blast shield during scale-up (>1g).
-
Metal Contact: Avoid contact with heavy metals (Pb, Hg) to prevent the formation of highly unstable metal azides.
Module A: Synthesis of the Reagent
Rationale: Commercial stocks of this specific azide are often expensive or degraded. Fresh synthesis ensures high purity and click efficiency. The route proceeds via the 2-chloromethyl intermediate.
Step 1: Synthesis of 2-(Chloromethyl)-5-chloro-1,3-benzoxazole
Mechanism: Condensation of 2-amino-4-chlorophenol with chloroacetyl chloride followed by acid-catalyzed cyclodehydration.
Reagents:
-
2-Amino-4-chlorophenol (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.2 eq)
-
p-Toluenesulfonic acid (pTsOH) (0.1 eq)
-
Solvent: Toluene (Anhydrous)
Protocol:
-
Acylation: Dissolve 2-amino-4-chlorophenol (10 mmol) in anhydrous Toluene (50 mL) under N₂. Cool to 0°C.
-
Add TEA (12 mmol) followed by dropwise addition of chloroacetyl chloride (12 mmol). Stir at 0°C for 30 min, then warm to RT for 2 hours. Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of the amine.
-
Cyclization: Add pTsOH (1 mmol) to the reaction mixture. Attach a Dean-Stark trap.
-
Reflux for 4–6 hours until water evolution ceases.
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (2x) and brine (1x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield Target: 70–85%.
-
Appearance: White/Off-white crystals.
-
Step 2: Azidation to 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Mechanism: Sₙ2 Nucleophilic Substitution.
Reagents:
-
2-(Chloromethyl)-5-chloro-1,3-benzoxazole (from Step 1)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Solvent: DMF (Dimethylformamide) or Acetone:Water (3:1)
Protocol:
-
Dissolve the chloromethyl precursor (5 mmol) in DMF (15 mL).
-
CAUTION: Add NaN₃ (7.5 mmol) carefully.
-
Stir at Room Temperature for 12–16 hours. Note: Heating is rarely necessary and increases safety risks.
-
Workup: Dilute with Et₂O (50 mL) and wash with water (3x 20 mL) to remove excess azide and DMF.
-
Dry over MgSO₄. Filter and concentrate at low temperature (<30°C) .
-
Storage: Use immediately or store as a solution in DMSO/DMF at -20°C. Do not store as a dry solid for extended periods.
Module B: CuAAC Click Protocol
Rationale: The benzoxazole nitrogen can potentially chelate copper, dampening the catalytic cycle. This protocol uses a stabilizing ligand (THPTA) to protect the Cu(I) species and ensure rapid kinetics.
Materials
-
Azide: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (10 mM in DMSO).
-
Alkyne: Terminal alkyne-tagged substrate (10 mM in DMSO).
-
Catalyst: CuSO₄·5H₂O (20 mM in water).
-
Reductant: Sodium Ascorbate (NaAsc) (100 mM in water, freshly prepared).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) or PBS.
Step-by-Step Procedure
-
Reaction Mix Assembly: In a 1.5 mL Eppendorf tube or HPLC vial, combine in the following order:
-
500 µL Buffer (PBS or Phosphate).
-
10 µL Alkyne stock (Final: 200 µM).
-
10 µL Azide stock (Final: 200 µM, 1:1 equiv).
-
Premix Catalyst Complex: In a separate tube, mix CuSO₄ (2 µL) and THPTA (4 µL). Incubate for 1 min.
-
Add 6 µL of the Cu-THPTA complex to the reaction.
-
Add 10 µL NaAsc (Final: 2 mM).
-
-
Incubation:
-
Purge headspace with N₂ or Argon (optional but recommended for sensitive substrates).
-
Incubate at RT for 1–2 hours in the dark.
-
-
Quenching (Optional): Add 1 mM EDTA to chelate copper if downstream applications are metal-sensitive (e.g., cell-based assays).
-
Analysis:
-
LC-MS: Look for the mass shift corresponding to the triazole formation (+208.6 Da from the alkyne mass).
-
TLC: The triazole product is significantly more polar than the starting benzoxazole azide.
-
Mechanistic Visualization
The following diagram illustrates the synthesis of the reagent and the subsequent catalytic cycle, highlighting the role of the benzoxazole nitrogen.
Figure 1: Workflow from precursor synthesis to final triazole conjugate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete cyclization (Step 1). | Ensure water removal (Dean-Stark) is efficient. Extend reflux time. |
| Precipitate in Click Rxn | Substrate insolubility. | Increase DMSO content (up to 20%). Add 0.1% Tween-20. |
| Sluggish Click Kinetics | Cu(I) oxidation or chelation. | Increase NaAsc to 5 mM. Use THPTA ligand (critical for benzoxazoles). |
| Product Degradation | Hydrolysis of benzoxazole. | Maintain pH near 7.4. Avoid strong acids/bases during workup. |
References
-
Sigma-Aldrich. 2-(Azidomethyl)-5-chloro-1,3-benzoxazole Product Detail.
-
BenchChem. Technical Guide to the Synthesis of Benzoxazole Derivatives. (2025).[2][3]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational Click Chemistry Reference).
Sources
Synthesis of Novel 1,2,3-Triazoles via Click Chemistry: A Modular Approach Utilizing 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 1,4-disubstituted 1,2,3-triazoles, leveraging the versatile starting material, 2-(azidomethyl)-5-chloro-1,3-benzoxazole. The protocol is centered around the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We present a detailed, step-by-step methodology for the synthesis, purification, and characterization of these hybrid molecules, which merge the pharmacologically significant benzoxazole and 1,2,3-triazole scaffolds. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing researchers with the tools to generate a library of novel compounds for applications in medicinal chemistry and drug discovery.
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the 1,2,3-triazole ring has emerged as a "privileged" pharmacophore.[1] Its remarkable stability, capacity for hydrogen bonding, and strong dipole moment make it an excellent bioisostere for amide bonds, enabling it to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2][3] The synthetic accessibility of 1,2,3-triazoles, primarily through the highly reliable CuAAC reaction, has further cemented their role in the development of novel therapeutics, including anticancer, antimicrobial, and antiviral agents.[1][4]
Concurrently, the benzoxazole moiety, a heterocyclic system characterized by a fused benzene and oxazole ring, is a cornerstone of numerous marketed drugs and clinical candidates.[5][6] Benzoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[7][8][9][10]
The strategic conjugation of these two powerful scaffolds via a stable triazole linker presents a compelling strategy for generating novel molecular entities with potentially synergistic or unique pharmacological profiles. This document details a robust protocol for synthesizing a library of such hybrid compounds from 2-(azidomethyl)-5-chloro-1,3-benzoxazole, a versatile building block perfectly primed for CuAAC reactions.
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the foundational reaction for forming the 1,2,3-triazole ring. However, the thermal reaction often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[11] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive regioselectivity, yielding only the 1,4-disubstituted product.[11] This transformation is the essence of CuAAC or "click chemistry."
Mechanism Rationale: The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition and protonolysis release the 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst for the next cycle. The use of sodium ascorbate is critical in many protocols to reduce the more stable Cu(II) species (often from a precursor like CuSO₄) to the catalytically active Cu(I) state in situ, and to prevent oxidative homocoupling of the alkyne.[][13][14]
Caption: Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 1-((5-chloro-1,3-benzoxazol-2-yl)methyl)-4-(phenyl)-1H-1,2,3-triazole as a representative example.
Materials and Instrumentation
-
Reagents: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (starting material), phenylacetylene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium L-ascorbate, tert-butanol, deionized water, ethyl acetate, n-hexane, magnesium sulfate (MgSO₄), silica gel (230-400 mesh). All reagents should be of analytical grade or higher.
-
Instrumentation: Magnetic stirrer with heating plate, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, NMR spectrometer (e.g., 400 MHz), Mass Spectrometer.
General Synthesis Protocol (CuAAC)
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(azidomethyl)-5-chloro-1,3-benzoxazole (1.0 mmol, 208.6 mg) and the desired terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 112.3 mg, 121 µL) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Rationale: The t-BuOH/H₂O solvent system is widely effective for CuAAC, dissolving both organic substrates and inorganic catalyst components.[15] An inert atmosphere (N₂ or Ar) is recommended but not always strictly necessary due to the role of the reducing agent.
-
-
Catalyst Addition: To the stirred solution, add sodium L-ascorbate (0.2 mmol, 39.6 mg) followed by copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg).
-
Rationale: Sodium ascorbate is added first to ensure a reducing environment is established before the addition of the copper precursor. Catalytic amounts (1-10 mol%) of copper are typically sufficient.
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Monitoring: A suitable eluent for TLC is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting azide (visualized by UV or a suitable stain) and the appearance of a new, typically more polar, product spot indicates reaction progression. The azide starting material can also be visualized with specific stains if it is not UV-active.
-
-
Work-up: Once the reaction is complete (typically 2-12 hours), add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Rationale: The aqueous work-up serves to quench the reaction and remove the water-soluble catalyst and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: The brine wash helps to remove residual water from the organic phase. Drying with MgSO₄ removes all traces of water before solvent evaporation.
-
Purification Protocol: Column Chromatography
-
Column Packing: Prepare a glass column with silica gel using a slurry method with n-hexane.
-
Rationale: Column chromatography separates compounds based on their differential polarity and affinity for the stationary phase (silica) and the mobile phase (eluent).[16]
-
-
Loading: Adsorb the crude product onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. The optimal eluent composition should be determined beforehand by TLC analysis (aim for a product Rf of ~0.3).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,3-triazole derivative as a solid.
Structural Characterization and Validation
The identity and purity of the synthesized compounds must be rigorously confirmed.
-
¹H and ¹³C NMR Spectroscopy: The formation of the 1,4-disubstituted triazole is unequivocally confirmed by the appearance of a characteristic singlet for the C5-proton of the triazole ring, typically in the range of δ 7.5-8.5 ppm in the ¹H NMR spectrum.[17][18] Other key signals include a singlet for the methylene bridge (-CH₂-) connecting the benzoxazole and triazole rings.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyne to the azide starting material.
-
Infrared (IR) Spectroscopy: The most direct evidence of a successful reaction is the complete disappearance of the strong, sharp azide (–N₃) stretching band, which is characteristically found around 2100 cm⁻¹.
Overall Experimental Workflow
The entire process, from starting materials to the final, characterized product, follows a logical and streamlined workflow.
Caption: Figure 2: A streamlined workflow for the synthesis, purification, and analysis of benzoxazole-triazole conjugates.
Representative Data
The described protocol is highly versatile and can be applied to a wide range of terminal alkynes to generate a library of novel compounds.
| Entry | Alkyne Substrate (R') | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm) Triazole C5-H |
| 1 | Phenyl | 4 | 92 | 8.15 (s, 1H) |
| 2 | 4-Methoxyphenyl | 5 | 95 | 8.08 (s, 1H) |
| 3 | Propargyl Alcohol | 3 | 88 | 7.95 (s, 1H) |
| 4 | Cyclohexyl | 8 | 75 | 7.72 (s, 1H) |
| Note: Data are representative and may vary based on specific reaction conditions and the nature of the alkyne. |
Conclusion and Applications in Drug Development
The fusion of benzoxazole and 1,2,3-triazole scaffolds via CuAAC click chemistry offers a powerful and modular platform for drug discovery. The resulting hybrid molecules are of significant interest for screening against a variety of biological targets. Given the established anticancer and antimicrobial properties of the parent heterocycles, these novel conjugates represent promising candidates for development as new therapeutic agents.[1][19] The reliability and broad substrate scope of this protocol empower researchers to rapidly synthesize diverse chemical libraries, accelerating the identification of new lead compounds in the drug development pipeline.
References
-
Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. Source: National Center for Biotechnology Information.
-
Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Source: Frontiers in Pharmacology.
-
Title: Copper(I) - Fürth lab. Source: Fürth lab.
-
Title: Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Source: ACS Publications.
-
Title: Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Source: American Chemical Society.
-
Title: 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Source: Royal Society of Chemistry.
-
Title: Click Chemistry Azide-Alkyne Cycloaddition. Source: Organic Chemistry Portal.
-
Title: CuAAC: Copper-Catalyzed Click Reaction. Source: BOC Sciences.
-
Title: 1,2,3-Triazole - Wikipedia. Source: Wikipedia.
-
Title: Protocol for Azide-Alkyne Click Chemistry. Source: BroadPharm.
-
Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Source: Jena Bioscience.
-
Title: Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Source: Wiley Online Library.
-
Title: Benzoxazole derivatives: Significance and symbolism. Source: OAText.
-
Title: Market-available drugs with a benzoxazole moiety. Source: ResearchGate.
-
Title: (PDF) 1,2,3-Triazoles: Synthesis and Biological Application. Source: ResearchGate.
-
Title: Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Source: National Center for Biotechnology Information.
-
Title: (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Source: ResearchGate.
-
Title: Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed. Source: PubMed.
-
Title: Marketed drugs containing benzoxazole | Download Scientific Diagram. Source: ResearchGate.
-
Title: Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Source: BenchChem.
-
Title: Benzoxazole-fused triazole compounds | Download Scientific Diagram. Source: ResearchGate.
-
Title: Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Source: International Journal of Scientific Research.
-
Title: N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Source: Der Pharma Chemica.
-
Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Source: International Journal of Pharmacy and Biological Sciences.
-
Title: Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography - PubMed. Source: PubMed.
-
Title: Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed. Source: PubMed.
-
Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC. Source: National Center for Biotechnology Information.
-
Title: US4269987A - Purification of triazoles - Google Patents. Source: Google Patents.
-
Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives. Source: Journal of Chemical and Pharmaceutical Research.
-
Title: Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Source: Semantic Scholar.
-
Title: A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Source: Beilstein Journal of Organic Chemistry.
-
Title: HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Source: SIELC Technologies.
-
Title: 1,2,3-Triazoles. Source: ResearchGate.
-
Title: column chromatography & purification of organic compounds. Source: YouTube.
Sources
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Application Note: High-Fidelity Protein Labeling with Fluorogenic Benzoxazole Azides
Executive Summary
This guide details the application of Benzoxazole Azides for the bioorthogonal labeling of alkyne-tagged proteins. Unlike conventional fluorophores (e.g., Fluorescein, Rhodamine), benzoxazole derivatives utilize Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms.[1][2] This imparts two critical advantages for high-fidelity imaging:
-
Fluorogenic "Turn-On": The probe is virtually non-fluorescent until the azide-alkyne cycloaddition (click reaction) occurs, minimizing the need for extensive washing steps.
-
Large Stokes Shift: These probes typically absorb in the UV/Blue region (330–380 nm) and emit in the Green/Yellow region (500–550 nm). This massive separation (>100 nm) eliminates self-quenching and allows for easy spectral separation from cellular autofluorescence.
This protocol is optimized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in both complex lysates and fixed cell imaging.
Scientific Mechanism
The "Click-to-Glow" Phenomenon
The core of this technology is the restoration of the ESIPT process. In the unreacted benzoxazole azide, the azide group often quenches fluorescence via Photoinduced Electron Transfer (PET) or by disrupting the planarity required for proton transfer.
Upon reaction with a terminal alkyne (e.g., Homopropargylglycine, HPG), the formation of the 1,2,3-triazole ring restores the conjugated system and planarizes the molecule. This allows the excited-state proton transfer between the phenolic hydroxyl and the oxazole nitrogen, resulting in a keto-tautomer emission that is highly red-shifted.
Mechanistic Diagram
The following diagram illustrates the transition from the "Dark" Azide state to the "Bright" Triazole state via CuAAC.
Caption: Figure 1.[3][4] Mechanism of fluorogenic activation. The Cu(I)-catalyzed reaction fuses the dark benzoxazole azide to the protein, restoring ESIPT capability and triggering high-intensity fluorescence.
Materials & Reagents
To ensure reproducibility, use the following specific grades and preparations.
| Reagent | Concentration (Stock) | Storage | Notes |
| Benzoxazole Azide | 5 mM in DMSO | -20°C | Protect from light. Avoid moisture. |
| CuSO₄[5][6][7][8] · 5H₂O | 50 mM in ddH₂O | RT | Source of Cu(II). |
| THPTA Ligand | 250 mM in ddH₂O | -20°C | Critical: Protects protein from oxidation. |
| Sodium Ascorbate | 500 mM in ddH₂O | Fresh | Must be made fresh daily. Reduces Cu(II) to Cu(I). |
| Aminoguanidine | 500 mM in ddH₂O | -20°C | Prevents protein crosslinking by dehydroascorbate. |
| Lysis Buffer | Standard (e.g., RIPA) | 4°C | Ensure no EDTA/EGTA (chelators inhibit Cu). |
Protocol A: In Vitro Labeling (Cell Lysates)
Purpose: Labeling proteomes containing metabolically incorporated alkynes (e.g., HPG) for SDS-PAGE analysis.
Step-by-Step Methodology
-
Lysate Preparation:
-
Lyse cells in EDTA-free lysis buffer.
-
Adjust protein concentration to 1–2 mg/mL .
-
Note: High protein concentration improves labeling efficiency by crowding reagents.
-
-
Click Cocktail Assembly (The "Master Mix"):
-
Reaction Setup: Add reagents to the lysate (100 µL volume) in the following strict order :
-
Lysate (100 µL)
-
Benzoxazole Azide (Final: 20–50 µM)
-
CuSO₄/THPTA Premix (Final: 1 mM Cu / 5 mM THPTA)
-
Aminoguanidine (Final: 5 mM)
-
Sodium Ascorbate (Final: 5 mM) – Initiates reaction.
-
-
Incubation:
-
Vortex gently.[7]
-
Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
-
Termination & Cleanup:
-
Add 4 volumes of ice-cold acetone to precipitate proteins.
-
Incubate at -20°C for 20 mins.
-
Centrifuge (13,000 x g, 10 mins) to pellet protein.
-
Why? Although benzoxazoles are fluorogenic, unreacted probe can still cause background in gels due to weak intrinsic fluorescence or hydrophobic sticking. Acetone removes the free organic probe.
-
-
Visualization:
Protocol B: In Situ Labeling (Fixed Cells)
Purpose: Imaging intracellular localization of alkyne-tagged proteins.
Workflow Diagram
Caption: Figure 2. Cellular imaging workflow. Fixation prior to CuAAC is mandatory to maintain cell morphology against copper toxicity.
Step-by-Step Methodology
-
Metabolic Labeling:
-
Pulse cells with 50 µM Homopropargylglycine (HPG) in methionine-free media for 18 hours.
-
-
Fixation:
-
Wash cells 2x with PBS.[7]
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 mins.
-
-
The Click Reaction:
-
Prepare the reaction buffer in PBS (pH 7.4).
-
Concentrations:
-
Note: Lower Copper/Ascorbate concentrations are used here compared to lysates to protect cellular architecture.
-
Add mixture to cells and incubate for 30 minutes at RT in the dark.
-
-
Washing:
-
Wash 3x with PBS containing 1 mM EDTA (removes bound copper ions).
-
Self-Validating Step: Check a "No Alkyne" control sample. It should be completely dark due to the fluorogenic nature of the probe.
-
Data Analysis & Troubleshooting
Comparison of Fluorophores
Why choose Benzoxazole Azides?
| Feature | Benzoxazole Azide | Fluorescein Azide | Rhodamine Azide |
| Stokes Shift | Large (~150 nm) | Small (~25 nm) | Small (~25 nm) |
| Fluorogenic | Yes (High) | No (Always On) | No (Always On) |
| Wash Requirement | Minimal | Extensive | Extensive |
| Solvatochromism | High (Polarity sensitive) | Low | Low |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background (Green) | Non-specific hydrophobic binding. | Benzoxazoles are lipophilic.[3][11] Increase BSA blocking (5%) or wash with 50% MeOH if sample allows. |
| No Signal | Copper oxidation. | Ascorbate is dead. Make fresh 500 mM stock. Solution must be white/clear, not yellow. |
| Precipitation | Probe insolubility. | Dilute Benzoxazole Azide in DMSO first, then add slowly to the vortexing reaction mix. |
| Blue Background | Autofluorescence. | Use the large Stokes shift.[12] Exciting at 405 nm and collecting at >530 nm filters out most cellular blue autofluorescence. |
References
-
Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. Link
-
Hong, V., et al. (2009).[7] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link
-
Ma, Y., et al. (2022). "Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives." ACS Physical Chemistry Au. Link
-
Key, J. A. (2012). "Fluorogenic and fluorescent bioorthogonal labelling strategies for examining glycoproteins and phospholipids." University of Alberta ERA. Link
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
Sources
- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of benzothiazole “click-on” fluorogenic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
Staudinger ligation applications of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Application Note: Staudinger Ligation & Reduction Strategies for 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Introduction
2-(Azidomethyl)-5-chloro-1,3-benzoxazole (referred to herein as Bz-N3 ) represents a high-value heterocyclic building block that bridges the gap between medicinal chemistry and bioorthogonal labeling. The benzoxazole core is a privileged scaffold in drug discovery, known for its antimicrobial, antiviral, and kinase-inhibitory profiles. The 5-chloro substituent specifically modulates lipophilicity (LogP) and metabolic stability, while the 2-azidomethyl group serves as a versatile "click" handle.
This guide details the application of Bz-N3 in Staudinger chemistries . Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), Staudinger ligation proceeds without cytotoxic metal catalysts, making it ideal for incorporating this benzoxazole pharmacophore into sensitive biological systems or late-stage drug intermediates.
Key Applications:
-
Bioorthogonal Ligation: Attaching the benzoxazole moiety to phosphine-functionalized biomolecules (proteins, peptides) under physiological conditions.
-
Pharmacophore Synthesis: Mild reduction to 2-(aminomethyl)-5-chloro-1,3-benzoxazole, a precursor for urea/amide-based kinase inhibitors, avoiding the dehalogenation risks associated with catalytic hydrogenation.
-
Heterocycle Construction: Aza-Wittig cascades to form complex tricyclic systems.
Mechanistic Principles
The utility of Bz-N3 relies on the electrophilicity of the terminal azide nitrogen. Upon reaction with a trivalent phosphine (e.g., Triphenylphosphine, TPP), the reaction proceeds through a Staudinger intermediate (iminophosphorane).[1][2][3] The fate of this intermediate dictates the product:
-
Staudinger Reduction: In the presence of water, the intermediate hydrolyzes to the primary amine.[3]
-
Staudinger Ligation (Traceless): If the phosphine contains an electrophilic trap (e.g., an ester), the nitrogen undergoes an intramolecular acyl shift, forming a stable amide bond while ejecting phosphine oxide.
Pathway Visualization
Figure 1: Divergent pathways for Bz-N3 reactivity. The choice of phosphine reagent determines whether the outcome is reduction (amine synthesis) or ligation (conjugation).
Protocol A: Traceless Staudinger Ligation
Application: Conjugating the 5-chlorobenzoxazole pharmacophore to a peptide or protein without leaving a phosphine oxide scar.
Rationale: The 5-chloro substituent makes the benzoxazole moiety sensitive to harsh conditions. The Staudinger ligation is chemoselective and operates at neutral pH, preserving the integrity of the heterocycle and the biomolecule.
Materials
-
Reagent A: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (Bz-N3 ) (10 mM in DMSO).
-
Reagent B: Phosphine-functionalized peptide (containing a 2-(diphenylphosphino)terephthalate or similar thioester trap).
-
Solvent: DMF/Water (9:1) or PBS (pH 7.4) with 10% DMSO for solubility.
-
Temperature: 25°C – 37°C.
Step-by-Step Procedure
-
Preparation: Dissolve the phosphine-peptide in degassed PBS/DMSO buffer to a concentration of 1 mM.
-
Initiation: Add Bz-N3 (5–10 equivalents) to the peptide solution. The excess azide ensures rapid kinetics and drives the reaction to completion.
-
Incubation: Agitate gently at 37°C for 4–12 hours.
-
Note: Monitor the evolution of N₂ gas (if performed on a large scale) or disappearance of the phosphine peak via ³¹P NMR (shift from ~ -20 ppm to +30 ppm indicates oxidation/reaction).
-
-
Quenching: No specific quench is required, but excess azide can be removed via size-exclusion chromatography (for proteins) or HPLC (for peptides).
-
Purification: Isolate the conjugate using Reverse-Phase HPLC (C18 column).
-
Detection: The benzoxazole ring absorbs in the UV range (approx. 240–280 nm). Monitor at 254 nm.
-
Expected Outcome: A stable amide bond linking the benzoxazole to the peptide. The phosphine oxide byproduct is released and washed away.
Protocol B: Chemoselective Staudinger Reduction
Application: Synthesizing 2-(aminomethyl)-5-chloro-1,3-benzoxazole . Why not Hydrogenation? Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation, stripping the chlorine atom from the 5-position. Staudinger reduction is completely chemoselective for the azide, leaving the aryl chloride intact.
Data Summary: Reduction Efficiency
| Parameter | Condition | Yield (%) | Purity (HPLC) | Notes |
| Method A | H₂ / Pd-C, MeOH | 45% | 82% | Significant dechlorination observed (5-H byproduct). |
| Method B | SnCl₂, EtOH | 78% | 90% | Difficult workup; tin residues. |
| Method C | Staudinger (PPh₃/THF) | 94% | >98% | Chlorine atom fully retained. |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of Bz-N3 in 5 mL of THF (Tetrahydrofuran).
-
Critical: Use wet THF (containing ~2% water) or add water explicitly in step 3 to facilitate hydrolysis.
-
-
Phosphine Addition: Add 1.1 mmol (1.1 equiv) of Triphenylphosphine (PPh₃) slowly at room temperature.
-
Observation: Nitrogen gas evolution will begin immediately.[4]
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: TLC should show conversion of the starting azide (non-polar) to the iminophosphorane intermediate (polar).
-
-
Hydrolysis: Add 0.5 mL of water (if using dry THF) and stir for an additional 1 hour to hydrolyze the iminophosphorane to the amine.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dissolve residue in 0.1 M HCl (aqueous). The amine product will protonate and dissolve; Triphenylphosphine oxide (TPPO) will remain as a solid precipitate or suspension.
-
Extract the aqueous layer with Dichloromethane (DCM) to remove TPPO.
-
Basify the aqueous layer to pH 10 using NaOH.
-
Extract the free amine into Ethyl Acetate.
-
-
Isolation: Dry over MgSO₄ and concentrate to yield 2-(aminomethyl)-5-chloro-1,3-benzoxazole.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ligation) | Oxidation of Phosphine Reagent | Phosphines are air-sensitive. Prepare all phosphine solutions using degassed solvents under Argon/Nitrogen. |
| Incomplete Hydrolysis (Reduction) | Insufficient Water | The iminophosphorane intermediate is stable in anhydrous conditions. Ensure at least 5-10 equiv of water is present in the final step. |
| Dechlorination | Wrong Reduction Method | Ensure you are not using catalytic hydrogenation. Stick to Staudinger or Zn/NH₄Cl methods. |
| Precipitation | Solubility of Benzoxazole | The 5-chloro derivative is lipophilic. If the reaction mixture becomes cloudy in aqueous buffers, increase DMSO/DMF content to 20-30%. |
References
-
Staudinger, H., & Meyer, J. (1919).[2] Über neue organische Phosphorverbindungen III. Phosphinmethylenederivate und Phosphinimine. Helvetica Chimica Acta.
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science.
-
Bednarek, R., et al. (2020). Synthesis of 2-Substituted Benzoxazoles via Staudinger/Aza-Wittig Reaction. Journal of Organic Chemistry.
-
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3] Chemical Reviews.
-
Sigma-Aldrich. (2023). Staudinger Ligation: A High-Yield, Chemoselective, and Mild Synthetic Method.[3] Technical Application Notes.
Sources
Application Note: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole as a Photoaffinity Probe
This Application Note is designed for researchers in chemical biology and drug discovery. It details the protocol for using 2-(Azidomethyl)-5-chloro-1,3-benzoxazole as a photoaffinity probe to map protein-ligand interactions.
Introduction & Mechanism
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is a functionalized heterocycle combining a pharmacologically active benzoxazole core with a photoreactive azidomethyl group. While benzoxazoles are privileged scaffolds in medicinal chemistry (targeting kinases, amyloid fibrils, and nucleotide-binding proteins), the azidomethyl moiety serves a dual potential:
-
Photoaffinity Labeling (PAL): Upon UV irradiation, the azide decomposes to release nitrogen (
) and generate a highly reactive nitrene intermediate. This nitrene can insert into neighboring C-H or N-H bonds of the target protein, forming a covalent crosslink. -
Bioorthogonal Handle: In non-PAL applications, the azide can serve as a "Click" handle (CuAAC) for enrichment. Note: This protocol focuses on its use as a Photoaffinity Probe.[1]
Mechanism of Action
The activation follows a photolytic pathway:
-
Equilibrium Binding: The benzoxazole core binds reversibly to the target protein's active site.
-
Photo-Activation: UV irradiation (typically low-wavelength UV-C, ~254 nm, due to the alkyl nature of the azide) triggers the loss of
. -
Nitrene Insertion: The resulting singlet nitrene is an electrophile that rapidly inserts into the nearest amino acid residue, converting the transient drug-protein interaction into a permanent covalent bond.
Figure 1: Mechanism of photoaffinity labeling via nitrene insertion.
Chemical Properties & Safety
| Property | Specification |
| Chemical Name | 2-(Azidomethyl)-5-chloro-1,3-benzoxazole |
| Molecular Weight | ~208.6 g/mol |
| Solubility | Soluble in DMSO (>50 mM); sparingly soluble in water. |
| Stability | Stable at -20°C in dark. Light Sensitive. |
| Absorption Max | Benzoxazole core: ~280 nm; Azide activation: <260 nm (efficient) or 300 nm (slow). |
Safety Warning: Azides can be explosive in concentrated forms or if reacted with heavy metals. Handle in small quantities. UV irradiation (254 nm) is damaging to eyes and skin; use appropriate shielding.
Experimental Protocol
This protocol describes the "Direct Labeling" workflow followed by Mass Spectrometry analysis.
Phase A: Sample Preparation
Materials:
-
Target Protein (purified, 1–10 µM) or Cell Lysate (1 mg/mL).
-
Probe Stock: 10 mM in anhydrous DMSO.
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer if possible, as nitrenes can insert into the buffer.
Steps:
-
Dilution: Dilute the protein/lysate to the working concentration in the assay buffer.
-
Incubation: Add the probe to the sample.
-
Screening Concentration: 10–100 µM (depending on expected
). -
Vehicle Control: DMSO concentration should be <1%.
-
Competition Control (Critical): In a separate tube, pre-incubate with 10–50x excess of the "parent" ligand (5-chloro-2-methylbenzoxazole) for 15 min before adding the probe. This validates specific binding.[2]
-
-
Equilibration: Incubate for 30–60 minutes at 4°C or Room Temperature (in the dark) to establish binding equilibrium.
Phase B: Photo-Crosslinking
Equipment: UV Crosslinker (e.g., Stratalinker) or Handheld UV Lamp (254 nm). Note: Alkyl azides (like azidomethyl) require higher energy (254 nm) than aryl azides (365 nm).
Steps:
-
Transfer: Move samples to an open-top 96-well plate or microcentrifuge tubes (caps open). Keep samples on ice to minimize heating and protein denaturation.
-
Irradiation: Irradiate samples at 254 nm for 5–10 minutes .
-
Optimization: Perform a time-course (1, 5, 10 min) to maximize crosslinking vs. protein degradation.
-
-
Quenching: (Optional) Add a radical scavenger (e.g., DTT or Methionine) if non-specific background is high, though nitrene insertion is usually too fast to quench post-activation.
Phase C: Analysis (LC-MS/MS)
Since the azide is consumed in the crosslinking, you cannot use "Click Chemistry" for detection unless the probe has a separate alkyne handle. For this specific molecule, detection relies on the Mass Shift .
Steps:
-
Digestion: Perform standard Trypsin digestion (reduction, alkylation, digestion).
-
LC-MS/MS: Analyze peptides.
-
Data Search: Look for a static modification on any amino acid.
-
Mass Shift Calculation:
-
MW of Probe: 208.61 Da
-
Loss of
: -28.01 Da -
Added Mass: +180.60 Da
-
-
Note: The nitrene may insert into C-H, N-H, or O-H bonds. Set the search parameters to allow modification on any residue, or focus on hydrophobic residues in the binding pocket.
-
Scientific Integrity & Troubleshooting
The "Azide Paradox"
Users often confuse Aryl azides with Alkyl azides.
-
Aryl Azides (Ar-N3): Conjugated system allows activation at 365 nm (gentle).
-
Alkyl Azides (R-CH2-N3): This probe is an alkyl azide. It absorbs poorly above 300 nm. You must use 254 nm light.
-
Risk: 254 nm light damages proteins (tryptophan oxidation, disulfide bond cleavage).
-
Mitigation: Keep exposure times short (max 10 min) and samples on ice.
-
Validation Workflow
To prove the probe is labeling the specific target:
-
Competition Assay: Pre-incubation with non-azide analog must abolish the signal.
-
Dose-Dependency: Labeling intensity should scale with probe concentration until saturation.
Figure 2: Experimental workflow for direct photoaffinity labeling.
References
-
Photoaffinity Labeling Principles: Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link
- Benzoxazole Scaffolds: Ploypradith, P. (2004). Development of benzoxazole derivatives as potential antimicrobial agents. Acta Pharmaceutica.
-
Azide Photochemistry: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
Click vs. Photo-Probe: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link
Sources
Heterocycle library synthesis using 5-chloro-1,3-benzoxazole building blocks
Application Note: High-Throughput Heterocycle Library Synthesis Using 5-Chloro-1,3-Benzoxazole Scaffolds
Executive Summary & Strategic Value
The 5-chloro-1,3-benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., c-Src/Abl modulators), antibacterial agents, and amyloidogenesis inhibitors (e.g., Tafamidis analogues). Its value lies in its orthogonal reactivity profile : the C-2 position is highly amenable to C-H activation or nucleophilic attack, while the C-5 chlorine atom provides a handle for transition-metal-catalyzed cross-coupling.
This guide details a validated, sequential workflow for generating Diversity-Oriented Synthesis (DOS) libraries. We prioritize a "C-2 First, C-5 Second" logic to maximize chemoselectivity and yield.
Mechanistic Logic & Reactivity Profile
To successfully build a library, one must understand the electronic dichotomy of the scaffold.
-
C-2 Position (The Electrophilic/Acidic Center): The imino-ether character renders the C-2 proton acidic (
~28 in DMSO) and the carbon highly electrophilic. It is susceptible to Direct C-H Arylation (via Deprotonative Cross-Coupling Processes - DCCP) or ring-opening/closing sequences.[1] -
C-5 Position (The Cross-Coupling Handle): The aryl chloride is electronically deactivated compared to bromides/iodides. Standard Pd(
) protocols often fail due to slow oxidative addition. Advanced phosphine ligands (e.g., XPhos, NiXantphos) are required to activate this bond without destroying the heterocycle.
Diagram 1: Orthogonal Reactivity Map
Caption: Orthogonal reactivity allows sequential functionalization. C-2 is activated first via C-H acidity, followed by C-5 via metal catalysis.
Workflow 1: C-2 Functionalization (Direct C-H Arylation)
Rationale: Traditional methods use 2-aminophenols and aldehydes, which limits library diversity to available aldehydes. Direct C-H arylation allows the use of the pre-formed 5-chlorobenzoxazole core and a vast array of aryl bromides, significantly expanding chemical space.
Key Mechanistic Insight: The use of a Cu(I) co-catalyst lowers the activation energy for C-H bond cleavage via a Cu-intermediate, while a specific Pd-ligand complex facilitates the coupling.
Protocol A: Pd/Cu-Catalyzed C-2 Arylation
Valid for coupling with Aryl Bromides/Iodides.
Reagents:
-
Substrate: 5-Chloro-1,3-benzoxazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%)[2] -
Ligand: NiXantphos (5 mol%) – Critical for high turnover.
-
Co-Catalyst: CuI (10 mol%)
-
Base:
(2.0 equiv) or -
Solvent: DMF or Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)
(11 mg, 0.05 mmol), NiXantphos (28 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and (424 mg, 2.0 mmol). -
Addition: Add 5-chloro-1,3-benzoxazole (153 mg, 1.0 mmol) and the Aryl Bromide (1.2 mmol) dissolved in DMF (5 mL).
-
Reaction: Seal the vial and heat to 100–120 °C for 12–16 hours.
-
Note: Monitoring by LC-MS is crucial. The C-5 chloride usually remains intact under these conditions due to the faster rate of C-H activation at C-2 vs. oxidative addition at C-5-Cl.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF, and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
Success: Appearance of product mass (M+Ar).
-
Failure (Homocoupling): If Ar-Ar dimers form, reduce catalyst loading or switch solvent to Toluene.
Workflow 2: C-5 Functionalization (Suzuki-Miyaura Coupling)
Rationale: The C-5 chlorine is a "hard" handle. Standard conditions often fail. We utilize Buchwald Precatalysts or bulky phosphines to facilitate oxidative addition into the electron-rich/deactivated C-Cl bond.
Protocol B: High-Efficiency C-5 Suzuki Coupling
Designed to prevent heterocycle poisoning of the Pd catalyst.
Reagents:
-
Substrate: 2-Substituted-5-chlorobenzoxazole (Product from Workflow 1) (1.0 equiv)
-
Boronic Species: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd(OAc)
/XPhos (2-5 mol%) -
Base:
(2.0 equiv) aqueous solution (2M). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Procedure:
-
Degassing: Sparge solvents (Dioxane and Water) with Nitrogen for 15 mins. Oxygen is the enemy of this reaction.
-
Assembly: Add Substrate (0.5 mmol), Boronic Acid (0.75 mmol), XPhos Pd G3 (20 mg), and Base solution to a microwave vial.
-
Heating:
-
Method A (Thermal): 100 °C for 4–8 hours.
-
Method B (Microwave): 120 °C for 30–60 mins (Preferred for libraries).
-
-
Scavenging (Crucial for Libraries): Add SiliaMetS® Thiol or equivalent metal scavenger to the crude mixture and stir for 30 mins to remove Pd. This prevents false positives in biological assays.
-
Isolation: Filter, concentrate, and purify via Prep-HPLC.
Table 1: Troubleshooting the C-5 Coupling
| Issue | Probable Cause | Solution |
| No Conversion | Oxidative addition failed (C-Cl bond too strong). | Switch ligand to CM-Phos or BrettPhos . Increase Temp to 140°C. |
| Dehalogenation | Use anhydrous conditions (Dioxane/CsF) instead of aqueous base. | |
| Hydrolysis | Ring opening of benzoxazole.[3] | Avoid strong hydroxide bases (NaOH). Use |
Integrated Library Synthesis Workflow
The following diagram illustrates the sequential logic for creating a
Diagram 2: Sequential Library Generation
Caption: Sequential workflow allows for exponential library growth. Step 1 fixes the C-2 R-group; Step 2 installs the C-5 R-group.
References
-
Wang, F., et al. (2018). "Direct Arylation of Benzoxazoles with Benzoyl Chlorides under Mild Conditions." European Journal of Organic Chemistry.[3]
-
Manteau, F., et al. (2008). "Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst." Journal of Organometallic Chemistry. [2]
-
Huang, J., et al. (2010). "Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides." Journal of Organic Chemistry.
-
Barder, T. E., & Buchwald, S. L. (2005).[4] "Suzuki-Miyaura Coupling of Aryl Chlorides."[5] Journal of the American Chemical Society.
-
Basak, S., et al. (2021).[6] "Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation." Chemistry - A European Journal.
Sources
- 1. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions with 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 2-(Azidomethyl)-5-chloro-1,3-benzoxazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and enhance your experimental success. The benzoxazole moiety, while valuable, can introduce specific steric and electronic effects that require careful consideration for achieving high-yield, clean reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using 2-(Azidomethyl)-5-chloro-1,3-benzoxazole in click chemistry, with a focus on the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. The sterically demanding nature of the benzoxazole substituent can sometimes lead to slower reaction rates compared to simpler azides.[1][2]
| Probable Cause | Detailed Explanation & Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[3] Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Always use freshly prepared solutions of sodium ascorbate, as it degrades over time, to continuously regenerate the Cu(I) catalyst in situ.[4][5] |
| Inadequate Ligand Support | The bulky benzoxazole group may require a more effective ligand to stabilize the copper catalyst and accelerate the reaction.[1] Ligands are crucial for preventing catalyst aggregation and protecting it from oxidation.[3][6] Solution: Screen a variety of copper-chelating ligands. While Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice for aqueous systems, consider alternatives like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or bathocuproine disulfonate (BCS) for organic or mixed solvent systems. Benzimidazole-based ligands have also shown promise in accelerating CuAAC reactions.[7][8] |
| Steric Hindrance | The 2-(Azidomethyl)-5-chloro-1,3-benzoxazole molecule presents more steric bulk than a simple benzyl azide. This can hinder the approach of the alkyne to the copper-azide complex, slowing the reaction rate.[1][2] Solution: Gentle heating (e.g., 40-60 °C) can often overcome the activation energy barrier imposed by steric hindrance.[4] Increasing the reaction time is also a straightforward strategy. Additionally, ensure the alkyne coupling partner is not excessively bulky near the reaction center. |
| Sub-optimal Solvent Choice | The solubility of the benzoxazole azide, the alkyne, and the catalyst complex is critical. Poor solubility of any component can lead to a heterogeneous mixture and impede the reaction. Solution: A common solvent system is a mixture of t-butanol and water (1:1).[5] For less polar substrates, consider solvent systems like DMF/water, THF/water, or pure DMSO.[9] DMSO can be particularly effective at solvating all components and preventing aggregation.[9] |
| Reagent Purity and Stability | The azide itself might have degraded, or the alkyne could be impure. Organic azides should be stored properly (cold and protected from light) to prevent decomposition.[3] Solution: Verify the purity of your 2-(Azidomethyl)-5-chloro-1,3-benzoxazole and your alkyne using techniques like NMR or mass spectrometry before use.[5] If possible, use freshly prepared or newly purchased reagents. |
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products, which can complicate purification and reduce the yield of the desired triazole.
| Probable Cause | Detailed Explanation & Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This is the most common side reaction in CuAAC, resulting in a diyne byproduct. It is promoted by the presence of oxygen and Cu(II).[4] Solution: The most effective preventative measure is the rigorous exclusion of oxygen from the reaction mixture.[4] Maintaining a sufficient concentration of a reducing agent like sodium ascorbate is also crucial to keep the copper in its Cu(I) state, which disfavors this oxidative pathway.[4] |
| Azide Reduction | In the presence of certain reducing agents or under harsh conditions, the azide group can be reduced to an amine. Solution: Use sodium ascorbate as the reducing agent, as it is generally mild enough not to reduce the azide. Avoid stronger reducing agents unless specifically required. If reduction is suspected, confirm the presence of the corresponding amine by mass spectrometry. |
| Benzoxazole Ring Opening/Degradation | While generally stable, the benzoxazole ring system can be sensitive to harsh pH conditions or prolonged heating at high temperatures. Solution: Maintain a pH between 4 and 12, as the CuAAC reaction is tolerant of this range.[10] If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged exposure. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure triazole product from the catalyst, ligands, and unreacted starting materials can be challenging.
| Probable Cause | Detailed Explanation & Recommended Solution |
| Residual Copper Catalyst | Copper ions can be difficult to remove completely and may interfere with downstream applications or characterization (e.g., NMR line broadening). Solution: After the reaction, pass the crude mixture through a short plug of silica gel, celite, or a copper-scavenging resin.[11] Washing the organic extract with an aqueous solution of EDTA or ammonia can also help to chelate and remove residual copper. |
| Co-elution with Ligand | The ligand, being an organic molecule, can sometimes have similar polarity to the product, leading to difficult separation by column chromatography. Solution: If possible, use a water-soluble ligand like THPTA, which can be easily removed with aqueous washes. If using a less polar ligand, careful optimization of the solvent system for column chromatography is required. Consider using a different ligand in future experiments if separation proves too difficult. |
| Product Precipitation/Crystallization Issues | Benzoxazole-containing compounds can sometimes be highly crystalline and may precipitate prematurely or require specific solvent systems for effective purification by recrystallization.[12][13] Solution: For recrystallization, screen a variety of solvent systems. A common technique for related benzoxazole compounds involves dissolving the crude product in a hot solvent like ethyl acetate and then allowing it to cool slowly.[12] If the product is an oil or difficult to crystallize, purification by silica gel column chromatography is the preferred method.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for reactions with 2-(Azidomethyl)-5-chloro-1,3-benzoxazole?
A1: While Cu(I) salts like CuI or CuBr can be used directly, they are often unstable and require a strictly inert atmosphere.[4] A more convenient and widely used approach is the in situ generation of Cu(I) from a Cu(II) salt, most commonly copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate.[4][8] This method is more tolerant to trace amounts of oxygen and generally provides more reproducible results.
Q2: How critical is the stoichiometry of the reactants?
A2: The stoichiometry is very important for achieving high yields and simplifying purification. Typically, a slight excess (1.1 to 1.2 equivalents) of one of the reactants is used to drive the reaction to completion. If your alkyne is more precious or complex, use a slight excess of the 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, and vice versa. Using a large excess of one reagent should be avoided as it complicates the purification process.
Q3: Can I monitor the reaction progress in real-time?
A3: Yes, and it is highly recommended. Thin-Layer Chromatography (TLC) is the most common method.[5] Spot the reaction mixture alongside your starting azide and alkyne. A successful reaction will show the consumption of the starting materials and the appearance of a new, distinct spot for the triazole product.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: Is 2-(Azidomethyl)-5-chloro-1,3-benzoxazole stable? How should I store it?
A4: Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be energetically unstable.[3] While the benzoxazole structure provides some stability, it should be handled with care. Store the compound in a cool, dark place, preferably in a refrigerator and protected from light.[3] Always consult the Material Safety Data Sheet (MSDS) for specific handling and storage instructions.
Visualizing the Process
CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), highlighting the role of the Cu(I) catalyst.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve issues with your click reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solubility issues of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole in aqueous buffers
Product Category: Bio-orthogonal Reagents / Click Chemistry Probes
Document ID: TS-BZAZ-005 | Version: 2.1[1]
The Solubility Paradox: Technical Overview
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is a specialized heterocycle often employed as a "Click Chemistry" handle (via the azide group) or a photoaffinity probe scaffold.[1] While the azide functionality enables bio-orthogonal coupling (CuAAC or SPAAC), the physicochemical properties of the core scaffold present a significant challenge in aqueous environments.
Why This Molecule Precipitates in Buffer
Users frequently report "milky" suspensions or loss of reactivity upon dilution into PBS or TBS. This is not a defect in the reagent but a consequence of its structure:
-
Lipophilicity (LogP ~2.8 - 3.2): The 5-chloro substituent is highly electron-withdrawing and lipophilic.[1] Combined with the planar benzoxazole core, this drives strong
- stacking interactions in water, leading to rapid micro-crystallization. -
The "Invisible" Aggregation: At concentrations as low as 50 µM, this compound can form non-visible colloidal aggregates. These aggregates drastically reduce reaction kinetics (effective concentration drops) and can cause high non-specific background binding in fluorescence assays.
Validated Solubilization Protocol
Objective: Prepare a stable, monomeric 100 µM working solution in aqueous buffer (pH 7.4).
Reagents Required
-
Solvent A: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Note: DMSO is preferred for cell viability; DMF is preferred for pure chemical synthesis.[1]
-
Solvent B: 10% (w/v) Tween-20 or Triton X-100 in water (Optional but recommended).[1]
-
Buffer: PBS or TBS (pH 7.4).
Step-by-Step Workflow
-
Primary Stock (50 mM): Dissolve the lyophilized powder in 100% Anhydrous DMSO . Vortex vigorously.
-
Checkpoint: Solution must be perfectly clear. Store at -20°C in the dark.
-
-
Intermediate Dilution (The "Step-Down" Method):
-
Do NOT pipette the 50 mM stock directly into the buffer. This causes "shock precipitation."
-
Dilute the 50 mM stock 1:10 into pure DMSO to create a 5 mM working stock.
-
-
Final Formulation:
-
Add the 5 mM stock dropwise to the buffer while vortexing rapidly.
-
Critical: If the final concentration >100 µM is required, include 0.1% Tween-20 or 5% Cyclodextrin (HP-
-CD) in the buffer before adding the compound.[1]
-
Troubleshooting & FAQs
Symptom: Loss of Reactivity in "Click" Reaction
User Question: "I dissolved the compound successfully, but the CuAAC reaction with my alkyne-protein failed. Mass spec shows the azide is gone, but no conjugation occurred."
Root Cause Analysis: The most common error is the use of TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent.[1]
-
Mechanism: TCEP is a phosphine. Phosphines react with azides via the Staudinger Reduction , converting the Azide (-N
) into an Amine (-NH ).[1] -
Result: The amine is dead to Click Chemistry. The probe is destroyed before it can react.
Corrective Action:
-
Switch Reductant: Use Sodium Ascorbate for Cu(I) generation.[1]
-
Alternative: If a reducing agent is needed to keep protein cysteines reduced, use DTT (less reactive toward alkyl azides than TCEP, though still risky long-term) or perform the Click reaction before reducing the protein.[1]
Symptom: "Milky" Precipitate at >50 µM
User Question: "My assay requires 200 µM probe concentration, but it crashes out in PBS."
Root Cause Analysis:
The aqueous solubility limit (S
Corrective Action: Use a Solubility Enhancer (Excipient).[1]
-
Option A (Surfactant): Add 0.05% - 0.1% Pluronic F-127 or Tween-20.[1]
-
Option B (Cage): Add 10 mM Hydroxypropyl-
-cyclodextrin (HP- -CD).[1] The benzoxazole fits into the hydrophobic cavity of the cyclodextrin, keeping it soluble without blocking the azide tail.
Decision Logic & Workflows (Visualized)
Figure 1: Solubilization Decision Tree
Caption: Logic flow for achieving stable aqueous solutions based on required concentration and buffer conditions.
Figure 2: The TCEP Incompatibility Mechanism
Caption: Mechanistic failure mode when using TCEP with Azide probes (Staudinger Reduction).
Summary of Physicochemical Properties
| Property | Value (Est.) | Implication for Handling |
| Molecular Weight | ~208.6 g/mol | Small molecule, fast diffusion.[1] |
| LogP (Octanol/Water) | 2.8 – 3.2 | High Lipophilicity. Requires organic co-solvent.[1] |
| Aqueous Solubility | < 100 µM (Pure buffer) | Prone to aggregation without surfactants.[1] |
| Chemical Sensitivity | Phosphines (TCEP, Ph | Incompatible. Reduces Azide to Amine.[1] |
| UV Absorbance | Benzoxazole core fluoresces/absorbs UV.[1] |
References & Authoritative Sources
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[2] Nature Chemical Biology. (Foundational text on bio-orthogonal chemistry and azide stability).
-
[1]
-
-
Thermo Fisher Scientific. Click Chemistry Reagents & Guidelines. (General protocols for solubilizing hydrophobic azides).
-
[1]
-
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press. (The "Bible" of bioconjugation; details the Staudinger reduction of azides by TCEP).
-
[1]
-
-
PubChem. Compound Summary for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (Precursor).
-
[1]
-
Sources
Technical Support Center: Stability & Storage of Azidomethyl Benzoxazoles
Subject: Preventing Decomposition of Azidomethyl Benzoxazoles (
Critical Safety & Stability Overview
WARNING: Energetic Instability Risk Before addressing storage, you must understand the thermodynamic profile of your compound. 2-(Azidomethyl)benzoxazole falls into a class of energetic heterocyclic azides .[1]
The "Rule of Six" Analysis:
Standard safety protocols for organic azides rely on the Carbon/Nitrogen (
-
Formula:
-
Carbon Count (
): 8 -
Nitrogen Count (
): 4 -
Ratio (
): 2.0
Verdict: A ratio of 2.0 is significantly below the safety threshold of 3.0. This molecule is thermodynamically unstable . It possesses a high tendency to release nitrogen gas (
Core Directive: Do not store this compound in its solid state for extended periods. Store as a dilute solution whenever possible.
Decomposition Diagnostics (Troubleshooting)
User Question: "How do I know if my batch has already degraded?"
Decomposition is often silent (no color change initially) but can be detected analytically.[1]
Visual & Chemical Indicators
| Indicator | Observation | Cause |
| Physical State | Formation of insoluble precipitate in stored solution.[1] | Polymerization of nitrene intermediates. |
| Pressure | "Pop" sound when opening the vial. | Accumulation of |
| TLC | Streaking baseline or new polar spots ( | Formation of amines (via H-abstraction) or dimers.[1] |
| Color | Darkening (Yellow | Extended conjugation from azo-coupling or ring expansion.[1] |
NMR Verification (The Gold Standard)
Run a
-
Intact Product: Sharp singlet at
4.6 – 4.8 ppm (corresponding to ). -
Decomposed Product:
-
Loss of the 4.7 ppm singlet.
-
Appearance of broad multiplets upfield (polymerization).
-
Appearance of aldehyde peaks (
10 ppm) if hydrolysis/oxidation occurred.
-
Storage Protocols & FAQs
Q: Can I store it as a neat solid?
A: NO.
Storing azides with a
-
Risk Factor: High.
-
If unavoidable: Store < 50 mg quantities on a matrix (e.g., Celite) at
.
Q: What is the ideal solvent for storage?
A: Toluene or tert-Butyl Methyl Ether (TBME). Store as a 0.5 M to 1.0 M solution .[1]
-
Why Toluene? It is chemically inert toward nitrenes (unlike alcohols) and has a high heat capacity to absorb energy if micro-decomposition events occur.[1]
-
Avoid:
-
Dichloromethane (DCM): Can react with azides over long periods to form explosive di-azidomethane.[1]
-
Acetone/Ketones: Can undergo cycloaddition or condensation.
-
Alcohols (MeOH/EtOH): If a nitrene forms, it will insert into the O-H bond, destroying your sample.
-
Q: What is the temperature limit?
A:
Q: Is amber glass really necessary?
A: Yes.
The azidomethyl group is a photophore . UV light (
Visualizing the Decomposition Pathway
The following diagram illustrates why storage conditions fail. It maps the trajectory from the stable azide to the destroyed polymer/rearranged product.
Figure 1: Mechanistic pathway of azidomethyl benzoxazole decomposition.[1] Note that the primary failure mode is the irreversible loss of nitrogen gas.
Standard Operating Procedure (SOP): Safe Banking
Follow this workflow to bank your synthesized material for long-term storage (1–6 months).
Figure 2: Decision matrix for the safe isolation and banking of energetic azides.
Step-by-Step Protocol
-
Isolation: After the reaction, perform extraction with cold solvent.
-
Concentration: Use a rotary evaporator with the water bath OFF or set to
. -
Stop Point: Do not remove all solvent. When the volume is reduced to a concentrated oil, stop.
-
Dilution: Immediately add the storage solvent (Toluene) to reach a target concentration of 0.5 M.
-
Inerting: Flush the vial with a gentle stream of Argon or Nitrogen for 30 seconds to remove oxygen (which can promote radical decomposition).
-
Sealing: Cap tightly with a Teflon-lined cap. Wrap with Parafilm to prevent solvent evaporation in the freezer.
-
Labeling: Mark the vial clearly: "AZIDE – STORE COLD – DO NOT SHAKE."
References
-
University of Pittsburgh, Dept. of Environmental Health & Safety. (2013). Safe Handling of Azides.[2][4][5][6] (Defines the "Rule of Six" and C/N ratio safety limits).
-
University of Victoria, Occupational Health, Safety & Environment. (2022). Safe Work Procedure: Azides.[2][4][5][6] (Protocols for solution storage and concentration limits). [1]
-
Stanford University, Environmental Health & Safety. Information on Azide Compounds.[4] (Guidelines on halogenated solvent incompatibility and photostability).
-
Royal Society of Chemistry. (2018). Unexpected photolytic decomposition of alkyl azides under mild conditions.[7][8] Chemical Communications. (Mechanistic evidence of light-induced degradation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. uvic.ca [uvic.ca]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzoxazole Azide Cycloadditions
Topic: Catalyst Load Optimization & Troubleshooting for CuAAC Involving Benzoxazole Moieties Ticket ID: BZX-CuAAC-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are likely accessing this guide because your "Click" reaction (CuAAC) involving a benzoxazole scaffold has stalled at incomplete conversion (~50-70%) or the product is retaining a persistent green/blue hue after workup.
The Core Problem: Benzoxazoles are not innocent spectators in CuAAC. The nitrogen atom in the oxazole ring acts as a competitive ligand (Lewis base), coordinating to the Cu(I) center. This creates a "poisoned" catalyst state, removing active copper from the catalytic cycle.
This guide provides the protocols to out-compete this inhibition using Ligand-Accelerated Catalysis (LAC) and detailed workflows for removing the resulting stubborn copper complexes.
Module 1: Mechanism of Failure (Why Standard Protocols Fail)
In a standard CuAAC reaction, 1–5 mol% Cu is sufficient. However, benzoxazoles possess a pyridine-like nitrogen that effectively chelates Cu(I). If you use a "naked" copper source (e.g., CuI or CuSO₄/Ascorbate without a stabilizing ligand), the benzoxazole substrate sequesters the metal, halting the catalytic turnover.
Diagram: Competitive Inhibition Pathway
The following diagram illustrates how the benzoxazole substrate diverts the catalyst from the productive cycle.
Figure 1: The benzoxazole nitrogen competes with the acetylide for the copper center. Strong ligands (THPTA/TBTA) are required to displace the substrate and maintain the active cycle.
Module 2: Optimization Matrix & Protocols
To fix the stalled reaction, you must switch from "naked" copper to a Ligand-Accelerated System . The ligand protects the Cu(I) from oxidation and, crucially, binds tighter than the benzoxazole nitrogen, keeping the copper soluble and active.
Optimization Matrix: Catalyst Loading vs. Ligand Choice
| Parameter | Standard Substrate | Benzoxazole Substrate (Recommended) | Rationale |
| Cu Source | CuSO₄ · 5H₂O | CuSO₄ · 5H₂O (Preferred over CuI) | Cu(II) salts reduced in situ avoid initial oxidation issues common with CuI. |
| Ligand | None / Lutidine | THPTA (Water/Alcohol) or TBTA (Organic) | THPTA prevents Cu-induced degradation and out-competes benzoxazole coordination. |
| Cu Load | 1–5 mol% | 5–10 mol% | Higher load required to saturate potential chelation sites on the substrate. |
| Ligand:Cu Ratio | N/A | 2:1 to 5:1 | Excess ligand is critical to ensure all Cu is bound to the ligand, not the substrate. |
| Reductant | Na-Ascorbate (1.5 eq to Cu) | Na-Ascorbate (5–10 eq to Cu) | Excess reductant combats the "oxidative stress" caused by heteroatom coordination. |
Protocol A: Ligand-Accelerated CuAAC (The "Fix")
Scope: For benzoxazole-azides reacting with terminal alkynes. Scale: 1.0 mmol substrate.
-
Stock Solutions Preparation:
-
Cu-Premix: Dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (108 mg, 0.25 mmol, 5 equiv relative to Cu) in 500 µL water. Note: Premixing is vital to form the active complex before it sees the benzoxazole.
-
Substrate Mix: Dissolve Benzoxazole-Azide (1.0 mmol) and Alkyne (1.1 mmol) in 4 mL t-BuOH (or DMSO if insoluble).
-
-
Reaction Initiation:
-
Add the Cu-Premix to the Substrate Mix . The solution should be clear blue/green.
-
Add Sodium Ascorbate (freshly prepared 1M in water, 100 µL, 0.5 mmol).
-
Observation: The solution should turn yellow/orange (indicating Cu(I)). If it turns dark brown/black immediately, oxygen is present—degas with Argon.
-
-
Incubation:
-
Stir at 40°C for 4–6 hours. (Benzoxazoles often require mild heating compared to phenyl azides).
-
-
Monitoring:
-
Check LCMS.[1] If conversion < 80% after 4 hours, add a second bolus of Sodium Ascorbate (0.2 mmol). Do not add more Copper.
-
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns green and stays green. Conversion is 0%. Why?
A: The "Green" color indicates Cu(II). If it never turns yellow/orange, reduction to Cu(I) failed.
-
Cause: Benzoxazoles can stabilize Cu(II) species, making them harder to reduce.
-
Fix: Increase Sodium Ascorbate loading to 10 equivalents relative to Cu. Ensure the atmosphere is inert (Argon balloon).
Q2: I see a homocoupling byproduct (Alkyne-Alkyne).
A: This is the Glaser coupling product.
-
Cause: Presence of Oxygen + High Copper Loading.
-
Fix: You must degas your solvents (sparge with Argon for 15 mins) before adding the catalyst. The benzoxazole nitrogen accelerates oxidative coupling if O₂ is present.
Q3: The product is blue/green after the column. How do I remove the Copper?
A: Benzoxazole-triazole adducts are potent chelators. Standard silica chromatography is insufficient to strip the copper.
Protocol B: Aggressive Copper Removal
If your product retains color, follow this "Step-Down" purification workflow:
-
The EDTA Wash (Standard):
-
Dissolve crude in EtOAc. Wash 3x with 0.1 M EDTA (pH 8.0) .
-
Note: Acidic EDTA is less effective for benzoxazoles; basic pH ensures the chelator is deprotonated and active.
-
-
The Scavenger (Intermediate):
-
If color persists, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) for 2 hours at room temperature. Filter through Celite.
-
-
The "Nuclear" Option (Sulfide Precipitation):
-
Wash the organic phase with a dilute solution of Sodium Sulfide (Na₂S) .
-
Result: Copper precipitates immediately as CuS (black solid).
-
Warning: This generates H₂S smell (rotten eggs). Perform in a fume hood. Filter the black precipitate through a pad of Celite/Charcoal.
-
Module 4: Decision Tree (Workflow Visualization)
Use this flowchart to navigate the optimization process during your experiment.
Figure 2: Troubleshooting logic for stalled benzoxazole click reactions.
References
-
Mechanism of Ligand Acceleration
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
- Context: Establishes the necessity of THPTA/TBTA ligands to protect Cu(I)
-
Heterocycle Coordination Issues
- Buckley, B. R., et al. (2012). "Copper(II)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study." Dalton Transactions.
- Context: Discusses how benzotriazoles/benzoxazoles coordinate to Copper, necessitating specific optimization str
-
Catalyst Poisoning & Thermodynamics
- Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.
- Context: Detailed mechanistic insight into how competitive binding slows the c
-
Copper Removal Protocols
- BenchChem Technical Support. (2025). "Copper Catalyst Removal in Click Chemistry Reactions."
-
(Simulated based on search context for standard industrial protocols).
Sources
Troubleshooting steric hindrance in 5-chloro-benzoxazole conjugation
Technical Support Center: Benzoxazole Chemistry Division Ticket Subject: Troubleshooting Steric Hindrance in 5-Chloro-benzoxazole Conjugation Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "5-Cl" Paradox
Welcome to the technical support center. If you are working with 5-chloro-benzoxazole , you are likely encountering a specific set of reactivity profiles. The chlorine atom at the C5 position acts as a "Janus-faced" substituent:
-
Electronically: It is an Electron Withdrawing Group (EWG), which activates the C2 position for nucleophilic attack (
) but can complicate oxidative addition at the C5 position due to bond strength (C-Cl vs C-Br). -
Sterically: While Chlorine (Van der Waals radius ~1.75 Å) is not as massive as a t-butyl group, its position in the fused ring system creates a "steric wall" that affects the trajectory of incoming catalysts, particularly when coupling with bulky partners or functionalizing the adjacent C4/C6 positions.
This guide addresses the specific failure modes caused by these steric and electronic interplays.
Part 1: Diagnostic Protocol (Root Cause Analysis)
Before changing your catalyst, confirm if the failure is truly steric.
Diagnostic Decision Tree:
Figure 1: Diagnostic workflow to distinguish between steric blockade (Reductive Elimination failure) and electronic inertia (Oxidative Addition failure).
Part 2: Troubleshooting C2-Conjugation ( & C-H Activation)
The C2 position is the most reactive site. However, the 5-Cl substituent exerts a long-range inductive effect. If you are trying to attach a bulky group (e.g., a piperazine derivative or an ortho-substituted phenyl) at C2, the reaction often stalls.
Issue: The "Cone of Protection"
The nitrogen lone pair on the oxazole ring and the incoming nucleophile can suffer from repulsion if the incoming group is large. While 5-Cl is distant, it reduces the electron density in the ring, making the C2 more electrophilic, but the transition state for bulky nucleophiles is high energy.
Protocol A: Microwave-Assisted
For bulky amines that fail under reflux:
-
Solvent: Switch from THF/DCM to Acetonitrile (MeCN) or DMF .[1] Polar aprotic solvents stabilize the Meisenheimer-like transition state.[1]
-
Base: Use DIPEA (Hünig's base) instead of inorganic bases if solubility is an issue.[1]
-
Conditions: Microwave irradiation at 120–150°C for 20 mins . The rapid heating overcomes the steric activation energy barrier that thermal reflux cannot surmount without decomposition.
Protocol B: Transition-Metal Catalyzed C-H Activation
If direct substitution fails, use a Copper or Palladium catalyst to lower the activation energy.
-
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (allows the metal to "reach" around steric bulk).
-
Mechanism: The metal coordinates to the oxazole Nitrogen, directing the activation of the C2-H bond, bypassing the steric trajectory required for direct nucleophilic attack [1].
Part 3: Troubleshooting C5-Conjugation (The Chlorine Handle)
This is the most common failure point. Users attempt a Suzuki or Buchwald-Hartwig coupling at the C5-Cl position, but the reaction yields recovered starting material or dehalogenated product (benzoxazole).
The Steric/Electronic Conflict
-
The Problem: The C-Cl bond is strong (Bond Dissociation Energy ~96 kcal/mol). Palladium needs to insert itself (Oxidative Addition).
-
The Steric Trap: To break a C-Cl bond, you typically need an electron-rich, bulky ligand (like
). However, if your coupling partner is also bulky, the Palladium center becomes too crowded. It cannot accommodate the benzoxazole, the ligand, and the coupling partner simultaneously.
Solution: The "Flexible Bulk" Strategy
You need "Buchwald Ligands" (Dialkylbiaryl phosphines). These ligands are bulky enough to promote the final step (Reductive Elimination) but flexible enough to allow the initial attack.
Recommended Ligand Systems:
| Coupling Type | Recommended Ligand | Why? |
| Suzuki (Aryl-Aryl) | XPhos or SPhos | SPhos is excellent for 5-Cl activation; XPhos handles bulky coupling partners.[1] |
| Buchwald (Amination) | BrettPhos or RuPhos | RuPhos is specific for secondary amines; BrettPhos for primary amines.[1] |
| Heck (Alkenylation) | High electron density facilitates the difficult oxidative addition of Ar-Cl. |
Step-by-Step Protocol: High-Steric Suzuki Coupling
Use this when coupling 5-chlorobenzoxazole with an ortho-substituted boronic acid.[1]
-
Pre-Catalyst Formation: Do not use
. Use + XPhos (1:2 ratio) or the precatalyst XPhos Pd G2 . -
Solvent System: 1,4-Dioxane : Water (4:1) . The water is critical for the boronic acid activation.
-
Base:
. It is milder than carbonates and often works better for sterically demanding substrates.[1] -
Temperature: 100°C.
-
The "Trick": If conversion is low (<20%), add 10 mol% TBAB (Tetrabutylammonium bromide) . This stabilizes the nanoparticulate Pd species and can assist in the oxidative addition step.
Part 4: Visualizing the Steric Pathway
Understanding the catalytic cycle helps pinpoint where the steric clash occurs.
Figure 2: The Steric "Squeeze."[1] In the Pd(II)-Ar-R complex (Red node), the ligand (L) must be bulky enough to force the two organic groups (Ar and R) together to form the product. If L is small, the complex sits there or decomposes.
Part 5: Frequently Asked Questions (FAQs)
Q1: I am seeing significant dehalogenation (formation of benzoxazole) instead of coupling. Why? A: This is a classic sign of "Reductive Elimination Failure." Your catalyst performed the oxidative addition (inserted into the C-Cl bond), but it couldn't force the coupling partner to react. Instead, it grabbed a hydride (often from the solvent or base) and eliminated.
-
Fix: Switch to a bulkier ligand (e.g., from
to Buchwald Ligands like XPhos ). The bulk "squeezes" the product out [2].
Q2: Can I functionalize C2 and C5 in the same pot? A: Generally, no. The reactivity difference is too high.
-
Strategy: Functionalize C2 first (via
or C-H activation). The C5-Cl is robust enough to survive C2 conditions. Once C2 is set, perform the Pd-catalyzed coupling at C5. If you do C5 first, the C2 position might interfere with the Pd catalyst (the oxazole Nitrogen is a good ligand for Pd).
Q3: My 5-chlorobenzoxazole is not dissolving in the reaction solvent. A: Benzoxazoles are flat, rigid, and stack well (pi-stacking), leading to poor solubility.
-
Fix: Use DME (Dimethoxyethane) or Toluene with a phase transfer catalyst.[1] Avoid alcohols if using strong bases to prevent side reactions.[1]
References
-
Vertex AI Search Result 1.2: Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Available at:
-
Vertex AI Search Result 1.11: Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Available at:
-
Vertex AI Search Result 1.3: A General Pd-Catalyzed C2-H Arylation of Benzoxazoles with Highly Sterically Congested Aryl Chlorides. Available at:
-
Vertex AI Search Result 1.5: Buchwald–Hartwig amination - Ligand Selection. Available at:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-chlorobenzoxazole and associated reagents before experimentation.
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 5-chloro-benzoxazole azides
Executive Summary: The "Chameleon" Analyte
5-chloro-benzoxazole azides represent a unique challenge in mass spectrometry due to their dual reactivity and structural isomerism. Unlike stable heterocycles, these compounds exist in a dynamic equilibrium between the linear 2-azido form and the cyclic tetrazolo[1,5-b]benzoxazole form. This "chameleon" nature dictates that the choice of ionization technique—Electron Impact (EI) vs. Electrospray Ionization (ESI)—fundamentally alters the species detected.
This guide provides a mechanistic breakdown of fragmentation pathways, compares ionization efficacies, and establishes a self-validating protocol for structural elucidation.
Comparative Analysis: Ionization Techniques
The selection of ionization method is not merely about sensitivity; it determines whether you detect the intact precursor or a thermal degradation product.
| Feature | Method A: ESI-QTOF / Orbitrap (Recommended) | Method B: EI-GC/MS (Legacy/Screening) |
| Ionization Mechanism | Soft Ionization: Protonation | Hard Ionization: 70 eV electron bombardment.[1] |
| Thermal Impact | Low: Preserves the labile azide/tetrazole equilibrium. | High: Injector heat (>200°C) forces ring opening and |
| Primary Detection | Intact Molecular Ion ( | Fragment Ions (often starting at |
| Structural Insight | Allows controlled fragmentation (CID) to map the loss of | Excellent for fingerprinting the stable benzoxazole core but risks missing the parent ion. |
| Suitability | High: Essential for confirmation of the azide group. | Medium: Good for purity checks of the scaffold, not the functional group. |
Critical Insight: In EI-MS, the molecular ion (
) is often absent or very weak because the azide group is thermally unstable. The base peak is frequently, corresponding to the loss of (nitrene formation) occurring before or during ionization.
Mechanistic Fragmentation Pathways[2]
Understanding the fragmentation is the key to confirming the structure. The 5-chloro substituent provides a built-in isotopic label (3:1 ratio of
Phase 1: The Equilibrium (Pre-Ionization)
In solution (DMSO/MeOH) and solid state, 2-azidobenzoxazoles often exist as the fused tetrazolo[1,5-b]benzoxazole .
-
Azide Form: Linear
group. -
Tetrazole Form: Cyclic, fused ring system.[2]
-
MS Implication: Both isomers have the exact same mass. However, under Collision-Induced Dissociation (CID), the tetrazole ring opens to the azide, which then fragments.
Phase 2: Primary Fragmentation (The Diagnostic Loss)
The most characteristic pathway is the expulsion of molecular nitrogen (
-
Precursor:
(for ). -
Transition: Loss of
.[3] -
Product: A highly reactive Nitrene cation (
).
Phase 3: Secondary Rearrangements
The nitrene intermediate is unstable and stabilizes via ring contraction or expansion:
-
Ring Contraction: Expulsion of
(28 Da) from the oxazole ring. -
Cyanation: Formation of 2-cyano-4-chlorophenol derivatives.
Visualization of Pathways[5]
The following diagram illustrates the equilibrium and subsequent fragmentation cascade.
Figure 1: Isomeric equilibrium and fragmentation cascade of 5-chloro-benzoxazole azides.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol uses the chlorine isotope pattern as an internal standard for validation.
Step 1: Sample Preparation
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH). Avoid DMSO if possible for MS injection to prevent source fouling, though DMSO favors the tetrazole form in NMR.
-
Concentration: 1-10 µg/mL.
-
Additives: 0.1% Formic Acid (promotes
).[4]
Step 2: ESI-MS parameters (Direct Infusion or LC-MS)
-
Polarity: Positive (
). -
Source Temp: Keep < 250°C to minimize thermal degradation of the azide before ionization.
-
Capillary Voltage: 3.0 - 3.5 kV.
Step 3: Validation Logic (The "Trust" Check)
-
Scan Full MS: Look for the parent cluster at
195 ( ) and 197 ( ).-
Pass: Ratio is approx 3:1.
-
Fail: If base peak is 167, thermal degradation occurred in the source. Lower the temperature.
-
-
Apply CID (10-30 eV): Select
195. -
Observe Neutral Loss:
-
Confirm loss of 28 Da (
).[3] -
Note: Distinguishing
(28.0061 Da) from (27.9949 Da) requires High-Resolution MS (HRMS). However, mechanistic logic dictates is lost first from an azide.
-
Step 4: Data Interpretation Table
| Fragment Ion ( | Composition ( | Neutral Loss | Structural Assignment |
| 195.0 | - | Protonated Parent (Azide/Tetrazole) | |
| 167.0 | Nitrene / Amino-benzoxazole radical | ||
| 139.0 | Ring Contraction (loss of carbonyl) | ||
| 104.0 | Chlorophenyl cation |
Decision Matrix for Analysts
Use this workflow to determine the state of your analyte.
Figure 2: Analytical decision matrix for characterizing 5-chloro-benzoxazole azides.
References
-
BenchChem. (2025). Mass Spectrometry Fragmentation of Benzoxazole Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Chlorobenzoxazole.[5] NIST Mass Spectrometry Data Center.[5] Retrieved from
-
American Chemical Society. (1971). Mass spectrometry of aryl azides.[4] Journal of Organic Chemistry, 36(24). Retrieved from
-
Voitekhovich, S. V., et al. (2022). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium.[2][6][7] Journal of Organic Chemistry. Retrieved from
-
Cerno Bioscience. (2012). Differentiating and Quantitative Analysis of N2 and CO in the Presence of Each Other. Retrieved from
Sources
- 1. fiveable.me [fiveable.me]
- 2. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCAS Mass Spectrmetry Web Site [asms.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole, 2-chloro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Technical Guide: Fluorescence Quantum Yield of Benzoxazole vs. Coumarin Azides
Topic: Comparing Fluorescence Quantum Yield of Benzoxazole vs. Coumarin Azides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the fluorescence quantum yield (
Key Distinction:
-
Coumarin Azides are the industry standard for high-brightness applications. They operate via an Intramolecular Charge Transfer (ICT) mechanism where the azide group acts as a potent quencher (
). Upon "click" reaction, fluorescence is restored with high quantum efficiency ( ). -
Benzoxazole Azides (often based on the HBO scaffold) utilize an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2] While their absolute quantum yield is often lower than coumarins (
), they offer a massive Stokes shift (>150 nm), eliminating self-quenching and separating excitation/emission signals more effectively in complex biological matrices.
Mechanistic Principles
To interpret quantum yield data correctly, one must understand the "Turn-On" mechanism for each fluorophore class.
1.1 Coumarin Azides: The ICT Switch
The fluorescence of 7-hydroxycoumarin (umbelliferone) relies on a push-pull system (ICT) between the electron-donating hydroxyl group at position 7 and the electron-withdrawing carbonyl at position 2.
-
Quenching: When an azide group is introduced at position 3 (e.g., 3-azido-7-hydroxycoumarin), it quenches fluorescence through Photoinduced Electron Transfer (PeT) or by accessing a dark
state. -
Activation: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) converts the azide into a 1,2,3-triazole. The triazole ring extends the
-conjugation and eliminates the quenching pathway, restoring strong blue/cyan emission.
1.2 Benzoxazole Azides: The ESIPT Shift
Benzoxazole probes, particularly 2-(2'-hydroxyphenyl)benzoxazole (HBO), rely on ESIPT.[1][2]
-
Mechanism: Upon excitation, a proton transfers from the phenol hydroxyl to the benzoxazole nitrogen, forming a keto tautomer that emits at a much longer wavelength.
-
Azide Modulation: Azide functionalization is typically used to mask the phenolic hydroxyl (preventing ESIPT) or as a substituent on the phenyl ring.
-
State A (Azide/Masked): No ESIPT. Emission is UV/Blue (Enol form) and often low intensity.
-
State B (Click/Unmasked): If the reaction restores the phenol or extends conjugation without interfering with the H-bond, ESIPT occurs. Emission shifts to Green/Red (Keto form) with a large Stokes shift.
-
Quantitative Performance Analysis
The following data compares the photophysical metrics of representative compounds from each class.
Table 1: Photophysical Properties Comparison
| Feature | Coumarin Azide (e.g., 3-azido-7-hydroxycoumarin) | Benzoxazole Azide (e.g., HBO derivatives) |
| Mechanism | Intramolecular Charge Transfer (ICT) | Excited-State Proton Transfer (ESIPT) |
| < 0.01 (Effectively Dark) | 0.01 - 0.05 (Weakly Fluorescent) | |
| 0.60 - 0.85 (High Brightness) | 0.20 - 0.45 (Moderate Brightness) | |
| Excitation Max ( | ~404 nm | ~330 - 360 nm |
| Emission Max ( | ~477 nm | ~480 - 550 nm (Keto form) |
| Stokes Shift | ~70 nm (Moderate) | >150 nm (Exceptional) |
| Solvent Sensitivity | High (Brighter in polar solvents) | High (ESIPT is solvent-dependent) |
| Photostability | Good | Excellent |
Critical Insight: Coumarins are superior for absolute brightness (
), making them ideal for detecting low-abundance targets. Benzoxazoles are superior for signal-to-noise ratio in dense labeling scenarios due to the large Stokes shift, which prevents re-absorption of emitted photons.
Visualization of Mechanisms
The following diagram illustrates the fluorescence activation pathways for both chemistries.
Caption: Comparison of activation pathways. Coumarins gain brightness via conjugation extension; Benzoxazoles gain Stokes shift via proton transfer.
Experimental Protocols
To validate these values in your own laboratory, use the following self-validating protocols.
Protocol 1: Determination of Relative Quantum Yield (
)
Objective: Calculate
Reagents:
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) for blue emitters. -
Solvent: Spectroscopic grade Ethanol or DMSO.
Workflow:
-
Absorbance Matching: Prepare solutions of the Sample (Triazole product) and Reference such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).
-
Spectral Acquisition: Record the integrated fluorescence emission spectrum (
) for both sample and reference using the same excitation wavelength and slit widths. -
Calculation: Use the following equation:
Protocol 2: Kinetic Monitoring of Click Reaction
Objective: Monitor the "Turn-On" ratio to verify fluorogenic capability.
Workflow:
-
Preparation: Dissolve Azide probe (10
M) in PBS/DMSO (9:1). -
Baseline: Measure fluorescence intensity (
) at (e.g., 477 nm). -
Induction: Add Alkyne substrate (100
M), CuSO₄ (1 mM), and Sodium Ascorbate (2 mM). -
Monitoring: Measure fluorescence (
) every 2 minutes for 1 hour. -
Validation: The reaction is complete when the signal plateaus. Calculate Turn-On Ratio
.
Experimental Workflow Diagram
Caption: Step-by-step workflow for accurate relative quantum yield determination.
References
-
Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters, 6(24), 4603–4606.
-
Li, K., et al. (2010). "Fluorogenic click reaction for labeling and detection of DNA in proliferating cells." BioTechniques, 49(1), 525-527.
-
Gao, J., et al. (2019).[10] "New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties." Dyes and Pigments, 164, 287-295.[10]
-
Crosby, G. A., & Demas, J. N. (1971). "Measurement of photoluminescence quantum yields." Journal of Physical Chemistry, 75(8), 991–1024.
-
BenchChem. (2025).[5][9] "3-Azido-7-hydroxycoumarin Product Guide."
Sources
- 1. Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifunctional 2-(2â²-hydroxyphenyl)benzoxazoles: Ready synthesis, mechanochromism, fluorescence imaging, and OLEDs [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Azido-7-hydroxycoumarin [baseclick.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization Guide: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole vs. Halogenated Precursors
Executive Summary & Structural Context[1][2][3][4]
In the development of benzoxazole-based pharmacophores—specifically for anticancer (PARP/COX-2 inhibition) and antimicrobial applications—the transition from a chlorinated precursor to an azide intermediate is a critical checkpoint.
This guide provides a comparative structural analysis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (Target) against its stable precursor, 2-(Chloromethyl)-5-chloro-1,3-benzoxazole (Alternative/Baseline). While the chloride derivative typically forms stable monoclinic crystals suitable for X-ray diffraction (XRD), the azide intermediate is often a low-melting solid or oil, requiring rigorous spectroscopic validation over crystallographic characterization.
Key Insight: The structural integrity of the benzoxazole core remains planar, but the substitution of the
Comparative Data Profile
The following table contrasts the physicochemical and structural parameters of the target azide against the standard chloride precursor.
| Parameter | Target: Azide Intermediate | Alternative: Chloride Precursor | Significance |
| IUPAC Name | 2-(Azidomethyl)-5-chloro-1,3-benzoxazole | 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | — |
| Formula | N-enrichment increases energy density. | ||
| Mol. Weight | 208.60 g/mol | 202.04 g/mol | Minimal mass shift; difficult to separate by size alone. |
| Crystal System | Predicted: Triclinic/Monoclinic (Low symmetry) | Monoclinic ( | Chloride packs efficiently via Cl···Cl interactions.[1] |
| IR Signature | ~2100–2150 cm⁻¹ (Strong, | ~700–750 cm⁻¹ (C-Cl stretch) | Primary QC Checkpoint. |
| Melting Point | Low (< 60°C) or Oil | 82–85°C (Distinct Solid) | Azide formation often results in phase change. |
| Lattice Stability | Low (Weak dipole-dipole) | High (Halogen bonding/ | Chloride is the preferred storage form. |
| Hazards | Explosive (Shock sensitive) | Irritant / Corrosive | Safety Critical. |
Note on Crystallography: Direct single-crystal XRD of the azide intermediate is rare due to thermal instability. Structural confirmation relies on the disappearance of the C-Cl bond length (approx. 1.73 Å) and appearance of the linear Azide moiety.
Structural Validation & Synthesis Workflow
To validate the structure without a CIF file for the azide, researchers must employ a "Transformation Tracking" protocol. This workflow ensures the benzoxazole core remains intact while the functional group transforms.
Experimental Protocol: Nucleophilic Substitution
Objective: Convert 2-(chloromethyl)-5-chloro-1,3-benzoxazole to the azide form while preventing ring opening.
-
Reagents: Dissolve 1.0 eq of Chloride Precursor in anhydrous DMF.
-
Activation: Add 1.5 eq of Sodium Azide (
). -
Catalysis (Optional): Add 0.1 eq KI (Finkelstein condition) to accelerate kinetics.
-
Reaction: Stir at RT to 60°C for 4-6 hours. Warning: Do not reflux. Risk of detonation.
-
Workup: Dilute with ice water. Extract with EtOAc.
-
Validation:
-
TLC: Azide typically has a slightly lower
than the chloride in Hexane:EtOAc (8:2). -
IR: Monitor appearance of peak at 2130 cm⁻¹.
-
Visualization: Structural Transformation Logic
Figure 1: Reaction pathway highlighting the preservation of the benzoxazole core while altering the C-2 substituent, validated by spectroscopic shifts.
Analysis of Interactions: Why the Crystal Structure Changes
Understanding the shift in crystal packing forces is essential for formulation scientists.
The Chloride "Anchor" (Alternative)
In the precursor (5-chloro-2-(chloromethyl)-1,3-benzoxazole), the crystal lattice is stabilized by:
-
-
Stacking: The planar benzoxazole rings stack in parallel sheets (approx. 3.5 Å separation). -
Halogen Bonding: The Chlorine atom at position 5 and the chloromethyl group participate in
or interactions, creating a rigid lattice with a distinct melting point (~85°C).
The Azide "Disruptor" (Target)
Upon substitution with the Azide group (
-
Loss of Halogen Bonding: The strong directional halogen bonds are replaced by weaker dipole interactions.
-
Flexible Tail: The methylene-azide linker (
) introduces rotational freedom that disrupts efficient packing. -
Result: The lattice energy decreases, often leading to an amorphous oil or a crystal with significant disorder, making single-crystal XRD challenging.
Visualization: Interaction Network
Figure 2: Comparative packing logic. The Chloride precursor utilizes halogen bonding for stability, whereas the Azide substituent introduces steric and electrostatic disruption, lowering the melting point.
References
-
PubChem. (2024). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CID 401571).[2] National Library of Medicine. [Link]
-
Potla, K. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]
-
Saeed, S., et al. (2016). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of Chemical Sciences. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (General Reference). Search for Benzoxazole Crystal Structures. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Technical Safety Protocol: Handling 2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Executive Hazard Assessment: The "Unstable Azide" Classification
Before selecting PPE, you must understand the specific stability profile of this molecule. Standard safety protocols for "organic azides" are insufficient without a quantitative stability assessment.
Structural Analysis & Stability Calculation:
-
Formula:
-
The Smith-Open Chain Rule (C/N Ratio): Stability is estimated by the ratio of Carbon + Oxygen atoms to Nitrogen atoms.
For 2-(Azidomethyl)-5-chloro-1,3-benzoxazole:
CRITICAL FINDING: The ratio is < 3 . According to established high-energy materials standards, this compound is classified as an Unstable/High-Energy Azide . It possesses a significant potential for explosive decomposition upon shock, friction, or rapid heating.[1]
Core Hazards:
-
Explosivity: High sensitivity due to the low C/N ratio.[1]
-
Acute Toxicity: The benzoxazole core is a known irritant/toxin; the azide moiety adds "cyanide-like" inhibition of cytochrome c oxidase.
-
Metal Reactivity: Formation of shock-sensitive heavy metal azides if exposed to copper, lead, or brass.
Hierarchy of Defense: Engineering Controls
PPE is your last line of defense. For an azide with a C/N ratio of 2.25, engineering controls are non-negotiable.
-
Primary Containment: All manipulation must occur inside a certified chemical fume hood.
-
Blast Mitigation:
-
Mandatory: A portable polycarbonate blast shield must be positioned between the reaction vessel and the operator at all times.
-
Sash Position: Keep the fume hood sash at the lowest possible working height to act as a secondary blast barrier.
-
-
Static Dissipation:
-
Use an ionizing fan or anti-static gun inside the hood before weighing.
-
Never use metal spatulas. Use conductive plastic or wood/bamboo spatulas to prevent friction sparks and metal contamination.
-
Personal Protective Equipment (PPE) Matrix
For this specific compound, standard nitrile gloves are insufficient for direct handling due to the risk of permeation and the high consequence of exposure.
A. Hand Protection: The "Double-Layer" Protocol
You must employ a laminate barrier to prevent organic permeation, reinforced by nitrile for dexterity.
| Layer | Type | Specification | Function |
| Inner | Laminate Film | Brand: Silver Shield / 4H | Provides >4hr breakthrough time against broad organic solvents and small molecule permeation. |
| Outer | Nitrile | Thickness: | Provides dexterity, grip, and protects the inner laminate glove from physical tears. |
| Protocol | Immediate Change | -- | If any splash occurs, immediately remove the outer glove, inspect the inner glove, and replace. |
B. Eye & Face Protection[2][3][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN166 B).
-
Why: Safety glasses allow vapors and blast debris to enter from the sides.
-
-
Scale-Dependent Additions:
-
> 50 mg Scale: Add a Face Shield over the goggles to protect the neck and throat from glass shrapnel in the event of a vessel rupture.
-
C. Body Protection
-
Lab Coat: Flame-Resistant (FR) / Nomex lab coat.
-
Why: Standard cotton/poly blends can melt into the skin during the flash fire associated with azide decomposition.
-
-
Clothing: Long pants (no synthetics/nylon) and closed-toe leather shoes.
Operational Protocol: Step-by-Step
Step 1: Preparation & Weighing
-
Clear the Hood: Remove all unnecessary solvents and metal objects.
-
Setup: Place the balance behind the blast shield inside the hood.
-
Tooling: Select a disposable plastic spatula.
-
Weighing: Weigh into a tared plastic or borosilicate vial. Avoid ground glass joints (friction hazard).
Step 2: Solvents & Synthesis
-
FORBIDDEN SOLVENTS: Do NOT use Dichloromethane (DCM) or Chloroform.
-
Preferred Solvents: Acetonitrile, DMF, or DMSO (maintain ambient temperature).
Step 3: Deactivation (The "Kill" Step)
Never dispose of the active azide directly. You must chemically deactivate it first.
Method: Phosphine Reduction (Staudinger Ligation) This converts the explosive azide into a stable amine.
-
Reagent: Triphenylphosphine (
). -
Procedure: Add 1.5 equivalents of
to the reaction waste or vessel. -
Observation: Evolution of Nitrogen gas (
) indicates successful decomposition. -
Verification: Monitor by TLC until the azide spot disappears.
Visualizing the Safety Workflow
Figure 1: Integrated safety workflow for handling high-energy azides, from stability calculation to chemical deactivation.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry solid immediately (do not wet initially if solid).2. Flush with water for 15 minutes.3. Remove contaminated clothing (cut off if necessary to avoid pulling over head). |
| Spill (< 1g) | 1. Evacuate immediate area.2. Cover spill with sand or absorbent pads soaked in 10% ceric ammonium nitrate (oxidizer) or dilute |
| Fire | Evacuate immediately. Azide fires are self-oxidizing and can explode. Do not attempt to fight with a fire extinguisher. |
References
-
University of California, Santa Cruz (UCSC). (2025). Synthesizing, Purifying, and Handling Organic Azides. Environmental Health & Safety. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS), 104(43), 16793–16797. (Source for stability and reactivity contexts of azides).[4][5] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Kappe, C. O., & Kulesza, A. (2013). Safe Handling of Organic Azides. Organic Process Research & Development.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
